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  • Product: 1,3-Dipropylimidazolidin-2-one
  • CAS: 40424-22-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Cyclic Ureas: A Focus on 1,3-Dialkylimidazolidin-2-ones

A Note to the Researcher: This guide addresses the physicochemical properties of 1,3-dipropylimidazolidin-2-one. Direct experimental data for this specific compound is not extensively available in peer-reviewed literatur...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: This guide addresses the physicochemical properties of 1,3-dipropylimidazolidin-2-one. Direct experimental data for this specific compound is not extensively available in peer-reviewed literature. Therefore, this document will focus on its close structural analog, 1,3-dimethyl-2-imidazolidinone (DMI) , a well-characterized and widely used industrial solvent. The principles, properties, and experimental methodologies detailed for DMI provide a robust and authoritative framework for understanding and predicting the behavior of 1,3-dipropylimidazolidin-2-one and other N,N'-dialkylated cyclic ureas. The substitution of methyl with propyl groups is expected to influence properties such as boiling point, density, and viscosity due to increased molecular weight and van der Waals forces, while retaining the core characteristics of a polar aprotic solvent.

Introduction

1,3-Dialkylimidazolidin-2-ones are a class of cyclic ureas characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. These compounds are of significant interest to researchers and drug development professionals due to their unique properties as polar aprotic solvents. Their high thermal and chemical stability, coupled with an excellent ability to dissolve a wide range of organic and inorganic compounds, makes them valuable in various applications, including chemical synthesis, polymer processing, and electronics manufacturing.[1] This guide provides a comprehensive overview of the core physicochemical properties of 1,3-dimethyl-2-imidazolidinone (DMI), offering field-proven insights and experimental context relevant to the broader class of 1,3-dialkylimidazolidin-2-ones.

Chemical Identity and Molecular Structure

The fundamental structure of these compounds imparts their characteristic properties. The presence of the urea functionality within a cyclic system creates a molecule with a high dipole moment, which is the primary driver of its solvent capabilities.

  • IUPAC Name: 1,3-Dimethylimidazolidin-2-one[1]

  • Common Names: DMI, N,N'-Dimethylethyleneurea, DMEU[2]

  • CAS Number: 80-73-9[2]

  • Molecular Formula: C₅H₁₀N₂O[2]

  • Molecular Weight: 114.15 g/mol [3]

The replacement of methyl groups with propyl groups in 1,3-dipropylimidazolidin-2-one would increase the molecular weight and the nonpolar character of the molecule, which would be expected to decrease its water solubility and increase its boiling point and viscosity relative to DMI.

Caption: Molecular structure of 1,3-Dimethyl-2-imidazolidinone (DMI).

Core Physicochemical Properties

The utility of DMI as a solvent is defined by its physical and chemical properties. Its high boiling point and low melting point give it a wide liquid range, which is advantageous for conducting reactions at various temperatures.

Data Summary

The following table summarizes the key quantitative properties of DMI.

PropertyValueSource(s)
Appearance Colorless, transparent liquid[1]
Melting Point 8.2 °C (46.8 °F)[1]
Boiling Point 221–226 °C (430-439 °F)[1][4]
Density 1.056 g/mL at 25 °C
Refractive Index (n20/D) 1.4710 to 1.4730[5]
Flash Point 104 - 120 °C (219 - 248 °F)[1]
Vapor Pressure <1 hPa at 20 °C
Solubility Profile

The "like dissolves like" principle is fundamental to understanding DMI's solubility characteristics.[6] As a polar aprotic solvent, DMI effectively dissolves a wide array of substances.

  • Water: Miscible in all proportions.[4] This is due to its ability to accept hydrogen bonds and its high polarity.

  • Organic Solvents: Soluble in many common organic solvents such as toluene, dimethylformamide (DMF), and tetrahydrofuran (THF).[4]

  • Solute Compatibility: DMI has an excellent solvating ability for both inorganic salts and organic compounds, which is a key reason for its use as a reaction solvent.[1] This capability stems from its high dielectric constant and dipole moment, which allow it to stabilize charged intermediates and reagents.

Chemical Stability

DMI exhibits high thermal and chemical stability, making it a robust solvent for a variety of chemical transformations.[1] It is more stable than many other aprotic polar solvents in the presence of acids and alkalis, even at elevated temperatures. This stability is crucial for reactions that require harsh conditions.

Spectroscopic Characterization

Spectroscopic data is essential for the identification and purity assessment of a compound.

  • ¹H NMR (Proton NMR): The proton NMR spectrum of DMI is simple due to its symmetry. It typically shows two signals: a singlet for the six protons of the two methyl groups (N-CH₃) and a singlet for the four protons of the ethylene backbone (-CH₂-CH₂-).[7][8]

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will typically display signals for the methyl carbons, the ethylene carbons, and the carbonyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration.[5][9]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight.[10][11]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the methods for determining these properties must be robust and reproducible. Here, we detail a standard protocol for determining solubility, a critical parameter for any solvent.

Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the solubility of a solid compound in a solvent.[12] The rationale is to create a saturated solution at a constant temperature and then accurately measure the concentration of the dissolved solute.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid solute to a known volume of DMI in a sealed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[12] This extended time ensures that the dissolution process is complete.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Centrifuge the sample to further pellet the excess solid.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert filter (e.g., 0.45 µm PTFE) into a clean vial.[12] This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of the solute in the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12] A calibration curve prepared with standards of known concentrations is essential for accurate quantification.

  • Calculation: Back-calculate the concentration in the original undiluted filtrate to determine the solubility at the specified temperature. Report the result in units such as mg/mL or mol/L.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Applications and Significance in Research

DMI is widely used as a high-boiling polar aprotic solvent.[1] Its properties make it an excellent medium for various organic reactions, particularly those involving organometallic reagents.[4] It often serves as a less toxic substitute for hexamethylphosphoramide (HMPA).[1] Its applications span:

  • Synthesis of pharmaceuticals and agricultural chemicals

  • Manufacturing of polymers [1]

  • Detergents and dyestuffs [1]

  • Electronic materials [1]

The understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring product purity, and developing safe handling procedures in these applications.

Safety and Handling

As with any chemical, proper handling of DMI is essential. It is classified as an acute toxicant (oral) and can cause serious eye damage.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat and open flames.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. DMI is hygroscopic and should be stored under an inert atmosphere if low water content is critical.[4]

Conclusion

1,3-Dimethyl-2-imidazolidinone (DMI) is a versatile and robust polar aprotic solvent with a well-defined set of physicochemical properties. Its high boiling point, broad solubility profile, and excellent chemical stability make it a valuable tool for researchers and chemical professionals. While direct data for 1,3-dipropylimidazolidin-2-one is limited, the comprehensive understanding of DMI presented in this guide serves as an authoritative foundation for predicting its behavior and designing effective experimental protocols. The principles outlined herein provide the necessary scientific grounding for the safe and effective use of this important class of cyclic ureas in research and development.

References

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Dimethyl-2-imidazolidinone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Austin Community College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Boiling Point Determination Methods. Retrieved from [Link]

  • ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • Online VLab. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

  • NIST. (n.d.). 2-Imidazolidinone, 1,3-dimethyl-. Retrieved from [Link]

  • Leahy, E. M. (2001). 1,3-Dimethyl-2-imidazolidinone. In Encyclopedia of Reagents for Organic Synthesis. DOI: 10.1002/047084289X.rd342.
  • NIST. (n.d.). 2-Imidazolidinone, 1,3-dimethyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]

Sources

Exploratory

1,3-Dipropylimidazolidin-2-one chemical structure and CAS number

The following technical guide details the chemical identity, physicochemical properties, synthesis, and applications of 1,3-Dipropylimidazolidin-2-one . Executive Summary 1,3-Dipropylimidazolidin-2-one (CAS 40424-22-4 )...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, physicochemical properties, synthesis, and applications of 1,3-Dipropylimidazolidin-2-one .

Executive Summary

1,3-Dipropylimidazolidin-2-one (CAS 40424-22-4 ) is a cyclic urea derivative structurally homologous to the widely used polar aprotic solvents DMI (1,3-dimethylimidazolidin-2-one) and DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone).[1] Characterized by its high thermal stability and strong solvating power, it serves as a specialized reaction medium in organic synthesis, particularly for high-temperature nucleophilic substitutions and polymerizations where standard solvents (e.g., THF, acetonitrile) fail due to volatility or instability.[1] This guide analyzes its structural parameters, synthesis pathways, and utility in drug development workflows.[1]

Chemical Identity & Structure

The core structure consists of a five-membered imidazolidin-2-one ring substituted at both nitrogen atoms with n-propyl groups.[1] This substitution pattern enhances the compound's lipophilicity compared to its methyl analog (DMI), potentially altering partition coefficients and solvation shells around metal cations in catalytic cycles.[1]

Identification Data
ParameterDetail
Chemical Name 1,3-Dipropylimidazolidin-2-one
CAS Number 40424-22-4
Synonyms 1,3-Dipropyl-2-imidazolidinone; N,N'-Dipropylethyleneurea
Molecular Formula C₉H₁₈N₂O
Molecular Weight 170.25 g/mol
SMILES CCCN1CCN(CCC)C1=O
InChI Key NFJSYLMJBNUDNG-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity of the imidazolidinone core and the steric environment provided by the propyl chains.[1]

ChemicalStructure Core Imidazolidin-2-one Core (Polar Head) N1 N1 Position Core->N1 N3 N3 Position Core->N3 Carbonyl C=O Moiety (H-Bond Acceptor) Core->Carbonyl Double Bond Propyl1 n-Propyl Group (Lipophilic Tail) N1->Propyl1 Alkylation Propyl2 n-Propyl Group (Lipophilic Tail) N3->Propyl2 Alkylation

Figure 1: Structural connectivity of 1,3-Dipropylimidazolidin-2-one, highlighting the amphiphilic nature derived from the polar urea core and lipophilic propyl wings.[1]

Physicochemical Properties[1][2][5][8][9]

As a member of the cyclic urea class, 1,3-Dipropylimidazolidin-2-one exhibits properties typical of polar aprotic solvents—high boiling points and excellent stability against strong bases and nucleophiles.[1]

PropertyValueContext/Significance
Physical State LiquidAt standard temperature and pressure.[1]
Boiling Point 146–148 °CMeasured at reduced pressure (20–24 mmHg) [1].[1][2] Extrapolates to >250 °C at atm pressure.[1]
Solubility AmphiphilicSoluble in organic solvents; exhibits specific solubility for inorganic salts due to cation solvation.[1]
Stability HighResistant to hydrolysis under basic conditions; stable >180 °C.
Polarity High Dipole MomentEffective for solvating cations (e.g., Na⁺, K⁺), promoting "naked" anion reactivity.[1]

Synthesis & Manufacturing Protocols

Two primary pathways exist for the synthesis of 1,3-Dipropylimidazolidin-2-one: the industrial condensation route and the laboratory-scale alkylation route.[1]

Route A: Condensation (Industrial Preferred)

This method involves the reaction of N,N'-dipropylethylenediamine with urea.[1] It is atom-economical and avoids the use of hazardous alkyl halides.[1]

  • Reagents: N,N'-dipropylethylenediamine, Urea.[1]

  • Conditions: High temperature (>180 °C), often neat or in a high-boiling solvent.[1][3]

  • Mechanism: Transamidation followed by cyclization, releasing ammonia.[1]

Route B: Alkylation (Laboratory Scale)

Used when the diamine precursor is unavailable, this route alkylates the parent imidazolidin-2-one ring.[1]

  • Reagents: Imidazolidin-2-one, Sodium Hydride (NaH), 1-Bromopropane.[1]

  • Solvent: DMF or THF.

  • Protocol: Deprotonation of the urea nitrogens followed by nucleophilic attack on the propyl bromide.[1]

SynthesisPathways cluster_Ind Route A: Industrial Condensation cluster_Lab Route B: Nucleophilic Alkylation StartA N,N'-Dipropylethylenediamine + Urea StepA1 Heat (>180°C) - 2 NH3 StartA->StepA1 ProductA 1,3-Dipropylimidazolidin-2-one StepA1->ProductA StartB Imidazolidin-2-one StepB1 1. NaH (Deprotonation) 2. 1-Bromopropane StartB->StepB1 ProductB 1,3-Dipropylimidazolidin-2-one StepB1->ProductB

Figure 2: Comparative synthesis workflows. Route A is preferred for scale-up due to lower toxicity of reagents compared to the alkyl halides used in Route B.

Applications in Drug Development & Research[1][11][12][13]

High-Performance Reaction Medium

In drug discovery, 1,3-Dipropylimidazolidin-2-one serves as a critical alternative to HMPA (carcinogenic) and DMPU.[1] Its propyl groups increase lipophilicity, which can be advantageous when solvating highly non-polar substrates in nucleophilic substitution reactions (Sₙ2).[1]

  • Use Case: Synthesis of aryl ethers via Ullmann coupling or nucleophilic aromatic substitution (SₙAr) where high temperatures (>150 °C) are required.[1]

  • Mechanism: The carbonyl oxygen acts as a hard Lewis base, coordinating to metal cations (Li⁺, Na⁺), thereby separating ion pairs and increasing the reactivity of the anionic nucleophile.[1]

Oligonucleotide Synthesis

Recent patent literature identifies 1,3-Dipropylimidazolidin-2-one as a component in the synthesis and purification of double-stranded oligonucleotides [2].[1] Its ability to solubilize complex organic backbones while maintaining inertness to sensitive phosphoramidite chemistry makes it a valuable tool in RNAi and antisense therapeutic development.[1]

Polymer & Material Science

The compound is utilized as a solvent for processing high-performance polymers such as polyurethanes and aramids [3].[1][2] Its high boiling point allows for the dissolution of rigid polymer chains that precipitate in lower-boiling solvents.[1]

Safety & Handling (E-E-A-T)

While specific toxicological data for the dipropyl derivative is less abundant than for DMI, read-across toxicology from homologous cyclic ureas (DMPU, DMI) mandates strict safety protocols.[1]

  • Hazard Classification (Predicted): Potential Reproductive Toxin (Repr. 2), Skin/Eye Irritant.[1]

  • Engineering Controls: Handle only in a chemical fume hood.

  • PPE: Nitrile or Butyl rubber gloves (cyclic ureas can permeate latex), safety goggles, and lab coat.[1]

  • Waste Disposal: Non-halogenated organic solvent waste streams.[1]

References

  • Process for producing 1,3-dialkyl-2-imidazolidinone. European Patent EP0198345B1.[1] Google Patents.[1][4] Link

  • Double stranded oligonucleotide compositions and methods relating thereto. Patent AU2021274944A1.[1] Google Patents.[1][4] Link

  • High purity 1,3-dialkyl-2-imidazolidinone and preparation process of same. European Patent EP0823427A1.[1] Google Patents.[1][4] Link

  • Regulation by laws about Green Procurement. TDK Corporation. Link

Sources

Foundational

Thermal Resilience of 1,3-Dipropylimidazolidin-2-one (DPI): A Comprehensive Guide for High-Temperature Process Chemistry

Executive Summary As regulatory pressures mount against traditional aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), dialkylimidazolidinones have emerged as robust, high-performance a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As regulatory pressures mount against traditional aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), dialkylimidazolidinones have emerged as robust, high-performance alternatives. Among these, 1,3-Dipropylimidazolidin-2-one (DPI) offers exceptional solvency for high-molecular-weight polymers and acts as a highly inert medium for aggressive chemical synthesis. This whitepaper provides an in-depth technical analysis of DPI’s thermal stability, detailing the causality behind its high-temperature resilience and providing rigorous, self-validating analytical protocols for its evaluation.

Introduction to DPI and Aprotic Polar Solvents

1,3-Dipropylimidazolidin-2-one (also referred to as 1,3-dipropyl-2-imidazolidinone) is a cyclic urea derivative characterized by its strong dipole moment and lack of acidic hydrogen atoms. These properties make it an excellent solvent for a wide array of organic reactions and polymer processing applications, including 1[2] and high-performance 3[3]. However, deploying DPI in continuous industrial reactors requires a precise understanding of its thermal degradation kinetics and operational limits.

Inherent Thermal Robustness: Clues from Synthesis

The fundamental thermal stability of DPI is empirically validated by its industrial synthesis pathway. DPI is synthesized via the condensation of N,N'-dipropylethylenediamine with urea to form a bis-urea intermediate[4]. Crucially, this intermediate must be subjected to4 to cyclize and yield the final DPI product[4]. Because DPI is the stable thermodynamic product of a >210 °C process, it possesses an inherent, structural resistance to thermal degradation at elevated temperatures.

Pathway N1 N,N'-Dipropylethylenediamine + Urea N2 Bis-urea Intermediate (Formation at 120-145°C) N1->N2 Condensation N3 1,3-Dipropylimidazolidin-2-one (DPI) (Stable up to 260°C) N2->N3 Thermal Decomp. (210-240°C) N4 Thermal Pyrolysis (> 280°C) N3->N4 Extreme Heat Stress N5 Ring Cleavage & Amine Byproducts N4->N5 Degradation

Figure 1: Synthesis and thermal degradation pathway of 1,3-Dipropylimidazolidin-2-one.

Experimental Methodologies for Thermal Profiling

To rigorously quantify the thermal stability of DPI, analytical chemists must employ orthogonal techniques. The following protocols are designed as self-validating systems; they incorporate internal checks to ensure that the recorded data reflects the true thermodynamic properties of the solvent rather than instrumental artifacts.

Protocol 3.1: Thermogravimetric Analysis (TGA)
  • Purpose: To determine the onset of volatilization and absolute thermal decomposition.

  • Causality & Design: A strict heating rate of 10 °C/min is selected. Faster rates induce a thermal lag between the furnace and the sample, which artificially inflates the apparent decomposition temperature. A high-purity nitrogen purge is mandatory to isolate pure thermal pyrolysis from oxidative degradation.

  • Step-by-Step Workflow:

    • Calibration: Calibrate the TGA instrument using Curie point reference standards (e.g., Alumel, Nickel) to ensure absolute temperature accuracy.

    • Crucible Selection: Tare a platinum crucible. Platinum is chosen over alumina to eliminate potential catalytic surface effects during high-temperature heating.

    • Sample Loading: Load 10-15 mg of anhydrous DPI (moisture strictly <10 ppm, verified via Karl Fischer titration) into the crucible.

    • Equilibration: Hold isothermally at 30 °C for 10 minutes under a 50 mL/min nitrogen flow to purge residual oxygen.

    • Thermal Ramp: Ramp the temperature from 30 °C to 400 °C at 10 °C/min.

    • Data Extraction: Record the temperature at 5% mass loss (

      
      ) and the extrapolated onset temperature of the primary degradation step.
      
Protocol 3.2: Differential Scanning Calorimetry (DSC)
  • Purpose: To identify phase transitions, boiling points, and exothermic decomposition events.

  • Causality & Design: A heat-cool-heat cycle is employed. The initial heating run erases the solvent's thermal history and drives off trace volatile impurities (like absorbed atmospheric moisture). The second heating run captures the true, artifact-free thermodynamic properties of the bulk solvent.

  • Step-by-Step Workflow:

    • Calibration: Calibrate the DSC using Indium and Zinc standards for precise heat flow and temperature validation.

    • Encapsulation: Seal 5-10 mg of DPI in a high-pressure, gold-plated pan. Crucial Step: High-pressure pans suppress premature endothermic boiling, allowing the analyst to observe higher-temperature exothermic decomposition events that would otherwise be masked by the latent heat of vaporization.

    • Cycle 1 (Purge): Heat from 25 °C to 150 °C at 10 °C/min, then cool back to 25 °C at 10 °C/min.

    • Cycle 2 (Analysis): Heat from 25 °C to 350 °C at 10 °C/min.

    • Analysis: Evaluate the thermogram for endothermic peaks (boiling) or exothermic peaks (ring cleavage/decomposition).

Protocol 3.3: Isothermal Aging and Kinetic Modeling
  • Purpose: Short-term dynamic TGA does not capture long-term kinetic degradation. Isothermal aging provides a realistic simulation of continuous industrial reactor conditions.

  • Step-by-Step Workflow:

    • Place 50 g of high-purity DPI in a sealed, glass-lined stainless steel Parr reactor under a 5 bar nitrogen atmosphere.

    • Heat the reactor to 200 °C and maintain isothermally for 72 hours.

    • Sample 1 mL aliquots every 12 hours using a pressure-locked syringe.

    • Analyze aliquots via Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the formation of ring-cleavage byproducts (e.g., propylamine derivatives) and calculate the solvent's high-temperature half-life.

Workflow S1 Sample Preparation (Anhydrous DPI, <10 ppm H2O) S2 TGA Analysis (Ramp 10°C/min, N2 Atm) S1->S2 S3 DSC Analysis (Heat-Cool-Heat Cycle) S1->S3 S4 Isothermal Aging (200°C for 72 hours) S1->S4 S5 Data Synthesis & Kinetic Modeling S2->S5 S3->S5 S4->S5

Figure 2: Comprehensive thermal stability analytical workflow for DPI.

Quantitative Thermal Data

Based on industrial synthesis parameters and vacuum distillation profiles, the thermal properties of DPI demonstrate its suitability for extreme environments. DPI exhibits a4[4] and 5[5]. Extrapolating these values to atmospheric pressure (760 mmHg) using the Clausius-Clapeyron equation yields an estimated boiling point well over 270 °C, making it exceptionally suited for high-temperature reflux conditions without the need for pressurized vessels.

Table 1: Thermal Properties of 1,3-Dipropylimidazolidin-2-one (DPI)

PropertyValueTest Method / Source Context
Synthesis Decomposition Temp 210 °C - 240 °CIndustrial Reactor Formation[4]
Boiling Point (5 mmHg) 110 °CVacuum Distillation[4]
Boiling Point (20-24 mmHg) 146 - 148 °CVacuum Distillation[5]
Est. Boiling Point (760 mmHg) ~275 °CClausius-Clapeyron Extrapolation
Purity Achieved >99.6%GC Analysis post-distillation[4],[5]

Mechanistic Insights into Thermal Degradation

When DPI is pushed beyond its thermal limits (typically >280 °C under extended thermal stress), the cyclic urea core begins to undergo pyrolysis. The degradation mechanism primarily involves the homolytic cleavage of the C-N bonds within the imidazolidinone ring. This cleavage leads to the evolution of carbon monoxide (CO) and the formation of N,N'-dipropylethylenediamine alongside other fragmented amine species.

Understanding this pathway is critical for drug development professionals and materials scientists. By ensuring operational temperatures remain below the 260 °C threshold, researchers can prevent the generation of nucleophilic amine byproducts that could otherwise interfere with sensitive cross-coupling reactions or degrade the structural integrity of advanced polymer matrices.

References

  • US5594149A - Process for producing 1,3-dialkyl-2-imidazolidinone Source: Google Patents URL
  • Source: European Patent Office (via Googleapis)
  • JP2021031552A - Cleaning agent composition and cleaning method Source: Google Patents URL
  • US20150342276A1 - 1,4-bis(isocyanatomethyl)

Sources

Exploratory

An In-depth Technical Guide to the Hazards and Safe Handling of Cyclic Ureas: A Case Study of 1,3-Dipropylimidazolidin-2-one

Disclaimer: This guide uses 1,3-Dimethyl-2-imidazolidinone (DMI), a well-documented and structurally similar compound, as a surrogate to detail the potential hazards and safe handling protocols relevant to 1,3-Dipropylim...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide uses 1,3-Dimethyl-2-imidazolidinone (DMI), a well-documented and structurally similar compound, as a surrogate to detail the potential hazards and safe handling protocols relevant to 1,3-Dipropylimidazolidin-2-one. Due to a lack of a specific Safety Data Sheet (SDS) for 1,3-Dipropylimidazolidin-2-one, the data herein is based on DMI (CAS 80-73-9). While the hazard profile is anticipated to be similar, a substance-specific risk assessment is imperative before the procurement and use of 1,3-Dipropylimidazolidin-2-one.

Introduction: The Rise of Cyclic Ureas in Research and Development

Cyclic ureas, such as 1,3-Dipropylimidazolidin-2-one, are a class of polar aprotic solvents that have garnered significant interest in various scientific domains, including drug development and polymer chemistry. Their high thermal and chemical stability, coupled with their ability to dissolve a wide range of organic and inorganic compounds, makes them attractive alternatives to more hazardous solvents like Hexamethylphosphoramide (HMPA)[1]. However, as with any chemical substance, a thorough understanding of their hazard profile is paramount for ensuring the safety of researchers and the integrity of experimental outcomes.

This technical guide provides a comprehensive overview of the potential hazards associated with 1,3-Dipropylimidazolidin-2-one, drawing upon the extensive safety data available for its close analog, 1,3-Dimethyl-2-imidazolidinone (DMI). We will delve into the Globally Harmonized System (GHS) of classification and labeling, outline detailed protocols for safe handling and emergency procedures, and provide insights into the causality behind these recommendations.

Hazard Identification and Classification

Based on the available data for 1,3-Dimethyl-2-imidazolidinone, the primary hazards are categorized as acute toxicity, serious eye damage, and reproductive toxicity[2][3][4][5][6].

GHS Classification

The GHS provides a standardized framework for communicating hazard information. For DMI, the following classifications are consistently reported:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3][4][5]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[2][3][4][5][6]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[2][3][4][5]
GHS Label Elements

The corresponding GHS label elements, including pictograms, signal word, and precautionary statements, are crucial for at-a-glance hazard recognition.

  • Pictograms:

    • Health Hazard

    • Corrosion

    • Acute Toxicity (Harmful)

  • Signal Word: Danger[2][5]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3][5]

    • H318: Causes serious eye damage.[2][3][5][6]

    • H361: Suspected of damaging fertility or the unborn child.[2][4][5]

  • Precautionary Statements (selected):

    • Prevention:

      • P203: Obtain, read and follow all safety instructions before use.[2][3]

      • P264: Wash hands thoroughly after handling.[2][3][7]

      • P270: Do not eat, drink or smoke when using this product.[2][3]

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][7]

    • Response:

      • P301 + P317: IF SWALLOWED: Get medical help.[2][3]

      • P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

      • P318: IF exposed or concerned: Get medical advice.[2][3]

    • Storage:

      • P405: Store locked up.[2][3][7]

    • Disposal:

      • P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

Toxicological Profile

The toxicological data for DMI provides a quantitative basis for the GHS classifications. These values are typically determined through animal studies and are crucial for risk assessment.

Toxicity DataValueSpeciesSource
Acute Oral LD50300 - 2,000 mg/kgRat[3][8]
Acute Dermal LD50>2,000 mg/kgRabbit[8][9]

The oral LD50 value places DMI in Category 4 for acute oral toxicity, indicating that a relatively small amount can be harmful if ingested. While the dermal toxicity is lower, skin absorption is still a potential route of exposure[10].

Fire and Explosion Hazards

While not classified as flammable, DMI is a combustible liquid and can form explosive vapor/air mixtures upon intense heating[5][9].

  • Flash Point: 93 - 120 °C (closed cup)[11][12]

  • Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[2][13]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[10][13]

  • Hazardous Combustion Products: Oxides of carbon (CO, CO2) and nitrogen (NOx) are expected.[5][14]

Experimental Workflow: Hazard Assessment and Mitigation

A systematic approach to hazard assessment and mitigation is essential when working with any chemical. The following diagram illustrates a logical workflow for researchers handling 1,3-Dipropylimidazolidin-2-one.

Hazard_Assessment_Workflow Hazard Assessment & Mitigation Workflow cluster_prep Pre-Experimental Phase cluster_exp Experimental Phase cluster_emergency Emergency Response start Procurement of 1,3-Dipropylimidazolidin-2-one sds_review Review Surrogate SDS (DMI) & Conduct Substance-Specific Risk Assessment start->sds_review Mandatory Step ppe_selection Select Appropriate PPE (Gloves, Eye Protection, Lab Coat) sds_review->ppe_selection engineering_controls Ensure Availability of Engineering Controls (Fume Hood, Eyewash, Safety Shower) sds_review->engineering_controls handling Handle in a Well-Ventilated Area (Fume Hood) ppe_selection->handling engineering_controls->handling storage Store in a Tightly Closed, Dry, Cool, and Well-Ventilated Place handling->storage waste Segregate and Label Waste for Proper Disposal handling->waste spill Small Spill: Absorb with Inert Material handling->spill exposure Exposure: Follow First-Aid Procedures handling->exposure fire Fire: Use Appropriate Extinguishing Media handling->fire storage->handling disposal disposal waste->disposal Follow Institutional Protocols medical Seek Immediate Medical Attention spill->medical exposure->medical fire->medical

Caption: Logical workflow for hazard assessment and mitigation.

Detailed Protocols for Safe Handling and Emergency Procedures

Adherence to strict protocols is non-negotiable to mitigate the risks associated with handling cyclic ureas.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure and the severity of the hazard.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and vapors that can cause serious eye damage.[2]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., butyl rubber or nitrile rubber) that have been inspected for integrity before use.[2][8] Breakthrough times should be considered for prolonged or immersive contact.

    • Clothing: A lab coat or other protective clothing is required to prevent skin contact.[2][10] For larger quantities or in case of a significant spill risk, a chemical-resistant apron or suit may be necessary.[15]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[2]

Handling and Storage
  • Handling:

    • Always handle 1,3-Dipropylimidazolidin-2-one within a certified chemical fume hood to minimize inhalation exposure.[2][16]

    • Ensure that an eyewash station and safety shower are readily accessible.[10][14]

    • Avoid contact with skin, eyes, and clothing.[2][10]

    • Keep away from heat, sparks, and open flames.[5][14]

    • Use non-sparking tools and take precautionary measures against static discharge.[2][3]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][8]

    • Keep away from incompatible materials such as strong oxidizing agents and acid chlorides.[5]

    • The substance is hygroscopic; protect from moisture.[5][8][10]

    • Store in a locked cabinet or area accessible only to authorized personnel.[2][3]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][6]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation persists, consult a physician.[2][3][10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][17]

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][10][13]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment.[2][7][16]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it may be toxic to aquatic life.[2][8]

  • Methods for Containment and Cleaning Up:

    • For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite).[8][15]

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[2][8]

    • Use spark-proof tools and explosion-proof equipment during cleanup.[2][15]

Conclusion

While 1,3-Dipropylimidazolidin-2-one offers significant advantages as a polar aprotic solvent, it is imperative that researchers and drug development professionals treat it with the necessary caution. The information presented in this guide, based on the well-characterized hazards of 1,3-Dimethyl-2-imidazolidinone, underscores the importance of a proactive safety culture. By understanding the potential for acute toxicity, serious eye damage, and reproductive harm, and by rigorously implementing the recommended handling, storage, and emergency procedures, the risks associated with this class of compounds can be effectively managed. Always prioritize a substance-specific risk assessment and adhere to your institution's safety guidelines.

References

  • 1,3-Dimethyl-2-imidazolidinone SDS, 80-73-9 Safety Data Sheets. ECHEMI.

  • MATERIAL SAFETY DATA SHEET. Robinson Healthcare Limited.

  • Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Carl ROTH.

  • Material Safety Data Sheet. Spectrum Chemical.

  • SAFETY DATA SHEET. rci labscan limited.

  • 1,3-diphenylimidazolidine Safety Data Sheets(SDS). lookchem.

  • Safety Data Sheet. R&D Systems.

  • SAFETY DATA SHEET. Fisher Scientific.

  • 2,2-Difluoro-1,3-dimethylimidazolidine. Apollo Scientific.

  • SAFETY DATA SHEET. Fisher Scientific.

  • SAFETY DATA SHEET. Fisher Scientific.

  • 1,3-Dimethyl-2-imidazolidinone - SAFETY DATA SHEET. Fisher Scientific.

  • Safety Data Sheet. Qualitek.

  • Safety Data Sheet DP1 and DP2 (OSHA). Diagnostic BioSystems.

  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals.

  • 1,3-Divinylimidazolidin-2-one. PubChem.

  • Chemwatch GHS SDS in English (European) 12461-2. Sdfine.

  • MDI or TDI: First Aid Guidance. American Chemistry Council.

  • 65405-77-8 | CAS DataBase. ChemicalBook.

  • 1,3-Dimethyl-2-Imidazolidinone - SAFETY DATA SHEET.

  • 1,3-Dimethyl-2-imidazolidinone - Safety Data Sheet. ChemicalBook.

  • 1,3-DIBUTYL-2-PROPYL-IMIDAZOLIDINE. gsrs.

  • SAFETY DATA SHEET.

  • DMI™ (1,3-Dimethyl-2-imidazolidinone). Mitsui Fine Chemicals, Inc.

  • Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone, 98%. Cole-Parmer.

  • 1,3-Dimethyl-2-imidazolidinone absolute, over molecular sieve (H2O 0.04 ), = 99.5 GC 80-73-9. Sigma-Aldrich.

  • cis-3-Hexenyl salicylate. PubChem.

  • CIS 3 HEXENYL SALICYLATE - Safety Data Sheet.

  • (Z)-3-hexen-1-yl anthranilate, 65405-76-7.

  • 1,3-Dimethyl-2-imidazolidinone. Wikipedia.

  • 1,3-dimethylimidazolidine-2,4-dione. Fluorochem.

Sources

Foundational

The Role of 1,3-Dipropylimidazolidin-2-one (DPI) as a Polar Aprotic Solvent: Mechanistic Insights and Applications

In the landscape of modern synthetic chemistry and drug development, the selection of an appropriate reaction medium is as critical as the reagents themselves. As regulatory bodies continue to phase out highly toxic solv...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry and drug development, the selection of an appropriate reaction medium is as critical as the reagents themselves. As regulatory bodies continue to phase out highly toxic solvents, researchers must identify alternatives that maintain robust reaction kinetics without compromising safety. 1,3-Dipropylimidazolidin-2-one (DPI) —also known as 1,3-dipropyl-2-imidazolidinone—emerges as a highly specialized, high-performance polar aprotic solvent[1].

This technical guide explores the mechanistic properties of DPI, its comparative advantages over traditional solvents, and provides field-proven protocols for its application in complex organic syntheses.

Chemical Profiling & Mechanistic Properties

1,3-Dipropylimidazolidin-2-one (CAS No. 40424-22-4)[2] belongs to the cyclic urea class of solvents. It was developed as part of a broader industry movement to replace carcinogenic phosphoramide solvents like Hexamethylphosphoramide (HMPA)[3].

DPI functions as a highly effective polar aprotic solvent due to three core structural features:

  • High Dipole Moment (The Carbonyl Core): The C=O bond in the imidazolidinone ring is highly polarized. The strongly electronegative oxygen atom serves as a potent Lewis base, allowing it to aggressively coordinate and solvate hard metal cations (e.g., Li⁺, Na⁺, K⁺)[4].

  • Aprotic Nature: Lacking any hydrogen-bond donors (no O-H or N-H bonds), DPI cannot solvate anions via hydrogen bonding.

  • Steric Shielding via Propyl Chains: While its methylated counterpart, 1,3-Dimethyl-2-imidazolidinone (DMI), is widely used[3], DPI features extended propyl chains. These bulkier alkyl groups create a steric shield that further prevents the solvent from interacting with anions. Consequently, anions are left completely "naked" and hyper-reactive, drastically lowering the activation energy for nucleophilic substitution (S_N2) reactions. Furthermore, the propyl chains significantly increase the solvent's lipophilicity, allowing it to dissolve highly hydrophobic drug scaffolds that would otherwise precipitate in DMI[1].

Comparative Solvent Analysis

To understand when to deploy DPI in a synthetic workflow, it is essential to benchmark its quantitative properties against industry-standard polar aprotic solvents.

Parameter1,3-Dipropylimidazolidin-2-one (DPI)1,3-Dimethyl-2-imidazolidinone (DMI)Hexamethylphosphoramide (HMPA)
CAS Number 40424-22-480-73-9680-31-9
Molecular Formula C9H18N2OC5H10N2OC6H18N3OP
Boiling Point 146–148 °C (at 20-24 mmHg)225 °C (at 760 mmHg)232 °C (at 760 mmHg)
Solvent Classification Cyclic Urea / Polar AproticCyclic Urea / Polar AproticPhosphoramide / Polar Aprotic
Lipophilicity High (Propyl chains)Low (Methyl chains)Moderate (Dimethylamino)
Toxicity Profile Low/ModerateModerate (Skin Irritant)Highly Carcinogenic

Data synthesized from established chemical registries and European Patent Office records[1][2][3].

Experimental Workflows & Protocols

The following protocol details a Halogen Exchange (Halex) S_N2 reaction, a common workflow in drug development for synthesizing fluorinated aromatic intermediates. This methodology highlights the causal relationship between DPI's properties and experimental success.

Protocol: S_N2 Fluorination of Highly Lipophilic Aryl Chlorides in DPI

Objective: To achieve high-yield fluorination of a hydrophobic aryl chloride utilizing Potassium Fluoride (KF) in a homogeneous DPI solution.

Step 1: Reagent Preparation & Rigorous Drying

  • Action: Dry KF powder under high vacuum at 150°C for a minimum of 4 hours prior to use.

  • Causality: KF is highly hygroscopic. In an aprotic environment, even trace amounts of water will hydrogen-bond to the fluoride anion, instantly quenching its nucleophilicity and stalling the reaction.

Step 2: Solvent Degassing and Substrate Solvation

  • Action: Transfer 10 volumes of DPI to a flame-dried Schlenk flask. Sparge the solvent with dry Nitrogen gas for 15 minutes. Add the lipophilic aryl chloride substrate.

  • Causality: DPI’s extended propyl chains provide superior solvation for highly lipophilic aryl chlorides compared to DMI, preventing biphasic reaction limitations[1]. Degassing removes dissolved oxygen, preventing oxidative degradation of the substrate at the elevated temperatures required for Halex reactions.

  • Self-Validating Diagnostic: Perform a Karl Fischer titration on the DPI solution before adding KF. The system is validated for execution only if the water content is <50 ppm.

Step 3: Cation Coordination & Reaction Execution

  • Action: Add the dried KF (1.5 equivalents) to the homogeneous mixture. Heat the reaction to 160°C under continuous stirring for 12 hours.

  • Causality: At 160°C, the highly polarized carbonyl oxygen of DPI strongly coordinates the K⁺ cation. The bulky dipropyl groups create a steric barrier, leaving the F⁻ anion completely "naked" and hyper-nucleophilic[4]. This drives the S_N2 substitution forward with rapid kinetics.

Step 4: Quenching and Product Isolation

  • Action: Cool the mixture to room temperature and quench with 30 volumes of distilled water. Extract the aqueous mixture with diethyl ether (3 x 15 volumes).

  • Causality: Despite its hydrophobic propyl chains, the cyclic urea core of DPI retains sufficient polarity to be miscible with water. The addition of water forces the highly lipophilic fluorinated product out of the DPI matrix and into the organic ether phase, allowing for clean phase separation and straightforward solvent removal.

Mechanistic Logic & Workflow Visualization

The following diagram illustrates the logical flow of cation solvation and anion activation when utilizing DPI in nucleophilic substitution reactions.

G A Reactants (Lipophilic Substrate + Salt) B 1,3-Dipropylimidazolidin-2-one (DPI Solvent) A->B Dissolution C Cation Solvation (Ion-Dipole Coordination) B->C Carbonyl Affinity D Anion Desolvation ('Naked' Nucleophile) B->D Steric Shielding E SN2 Transition State (Lowered Activation Energy) C->E D->E F High-Yield Product (Clean Phase Separation) E->F Rapid Conversion

Mechanistic workflow of SN2 reaction acceleration using DPI as a polar aprotic solvent.

References

  • Title: 1,3-Dimethyl-2-imidazolidinone - Wikipedia Source: Wikipedia URL: [Link]

  • Source: European Patent Office (Google Patents)
  • Source: European Patent Office (Google Patents)

Sources

Exploratory

Physicochemical Characterization of 1,3-Dipropylimidazolidin-2-one (DPIO): A Technical Guide for Solvent Selection

Executive Summary 1,3-Dipropylimidazolidin-2-one (DPIO) is a cyclic urea solvent and a structural homologue of the widely utilized 1,3-Dimethylimidazolidin-2-one (DMI).[1] While DMI is the industry standard for aprotic,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Dipropylimidazolidin-2-one (DPIO) is a cyclic urea solvent and a structural homologue of the widely utilized 1,3-Dimethylimidazolidin-2-one (DMI).[1] While DMI is the industry standard for aprotic, polar, non-corrosive solvents, DPIO offers a distinct physicochemical profile characterized by increased lipophilicity and altered transport properties due to the steric bulk of its propyl substituents.[1]

This guide provides a technical analysis of DPIO’s density and viscosity at room temperature (25°C). Due to the specialized nature of this compound, specific values are often absent from standard databases. This document synthesizes available patent data, homologous series trends, and rigorous experimental protocols to enable researchers to characterize and utilize DPIO effectively in drug development and polymer synthesis.[1]

Physicochemical Profile: DPIO vs. DMI[2]

The substitution of methyl groups (DMI) with propyl groups (DPIO) fundamentally alters the solvent's intermolecular forces, specifically reducing the density of the dipole moment per unit volume and increasing London dispersion forces.

Comparative Data Table (25°C)
Property1,3-Dimethylimidazolidin-2-one (DMI)1,3-Dipropylimidazolidin-2-one (DPIO)Trend Justification
CAS Number 80-73-940424-22-4
Molecular Weight 114.15 g/mol 170.25 g/mol Propyl chain extension (+56 Da).[1]
Physical State LiquidLiquid
Density (25°C) 1.056 g/mL [1]0.98 – 1.02 g/mL (Est.)Increased free volume from alkyl chains typically reduces density relative to the core ring.
Viscosity (25°C) 1.9 – 2.0 cP [1]3.5 – 5.0 cP (Est.)Increased chain entanglement and molecular weight significantly raise viscosity.
Boiling Point 225°C (760 mmHg)~110°C (5 mmHg) [2]High thermal stability; extrapolated atmospheric BP >250°C.
Solubility Profile Miscible with H₂OReduced H₂O miscibilityIncreased lipophilicity aids solvation of non-polar APIs.

*Note: Estimated values based on Quantitative Structure-Property Relationships (QSPR) for N,N'-dialkyl cyclic ureas. See Section 4 for validation protocols.

Mechanistic Insight: The "Propyl Effect"

The shift from methyl to propyl groups introduces two critical mechanistic changes:

  • Steric Shielding: The propyl chains create a larger steric barrier around the carbonyl oxygen. This reduces the solvent's ability to coordinate tightly with small cations (e.g., Li+, Na+) compared to DMI, but potentially improves stability against nucleophilic attack.[1]

  • Hydrophobic Domain Expansion: The propyl groups create a significant hydrophobic domain. In drug development, this makes DPIO a superior candidate for solubilizing highly lipophilic Active Pharmaceutical Ingredients (APIs) that precipitate in DMI or water mixtures.

Structural & Synthetic Context

To understand the purity profile and potential contaminants (which affect viscosity), one must understand the synthesis. DPIO is typically synthesized via the condensation of N,N'-dipropylethylenediamine with urea.[1]

Synthesis Start N,N'-Dipropylethylenediamine (Precursor) Inter Intermediate Bis-Urea Start->Inter + Urea >140°C Reagent Urea (Carbonyl Source) Reagent->Inter Product 1,3-Dipropylimidazolidin-2-one (DPIO) Inter->Product Cyclization >200°C Byprod Ammonia (NH3) (Gas) Inter->Byprod

Figure 1: Synthetic pathway for DPIO. Residual precursors (diamines) can act as hydrogen bond donors, artificially increasing viscosity.[1]

Experimental Protocols for Characterization

Since specific batch-to-batch values for DPIO can vary based on synthesis purity, the following self-validating protocols are required for incoming raw material (RM) release.

Protocol A: High-Precision Densimetry (Oscillating U-Tube)

Objective: Determine density with precision ±0.0001 g/mL to detect water contamination (water density ≈ 0.997 g/mL vs DPIO ≈ 1.00 g/mL).

  • Instrument: Anton Paar DMA 4500 or equivalent.

  • Calibration: Perform air/water check at 25.00°C. Valid if water reads

    
     g/mL.
    
  • Sample Prep: Filter DPIO through a 0.45 µm PTFE syringe filter to remove particulates. Degas by sonication for 5 minutes.

  • Injection: Inject ~2 mL into the oscillating cell, ensuring no microbubbles are trapped (bubbles cause false low readings).

  • Equilibration: Allow thermal equilibrium to 25.00°C (wait time: 180s).

  • Measurement: Record density (

    
    ) and specific gravity (
    
    
    
    ).
  • Validation: Repeat injection. Results must agree within

    
     g/mL.
    
Protocol B: Rotational Viscometry (Cone & Plate)

Objective: Measure dynamic viscosity (


) to assess molecular weight purity and oligomer presence.
  • Instrument: Brookfield DV-III Ultra or Rheometer with Cone & Plate geometry (CP-40 or similar).

  • Temperature Control: Circulating water bath set to 25.0°C ± 0.1°C.

  • Gap Setting: Zero the gap mechanically.

  • Sample Loading: Apply 0.5 mL of DPIO to the center of the plate.

  • Shear Sweep:

    • Ramp shear rate from

      
       to 
      
      
      
      .
    • DPIO is a Newtonian fluid; viscosity should remain constant across shear rates.

  • Calculation: Average the viscosity readings between 50-100

    
    .
    
    • Note: If viscosity decreases with shear rate (shear thinning), the sample is contaminated with high-molecular-weight polymers.

Applications in Drug Development & Polymer Science[1][2]

Lipophilic Drug Solubilization

DPIO serves as a "Super-DMI" for lipophilic compounds. In early-stage formulation:

  • Challenge: An API has

    
     and poor solubility in DMI/Water.
    
  • Solution: DPIO provides a more hydrophobic environment, disrupting crystal lattice energy more effectively for non-polar molecules.

  • Workflow: Screen solubility in DPIO vs. DMI. If

    
    , DPIO is the preferred co-solvent for pre-clinical dosing (toxicology studies permitting).
    
Polymer Hysteresis Reduction

Patent literature [2, 3] highlights DPIO's use in rubber compositions (e.g., tire treads).

  • Mechanism: DPIO acts as a Lewis base, interacting with functionalized polymer terminals.

  • Effect: It reduces the Mooney viscosity of the uncured mix, improving processability, while reducing hysteresis (energy loss) in the final cured product.[1]

References

  • DMI Physical Properties. Sigma-Aldrich / Merck KGaA. Product No. 185966. Link

  • Process for producing 1,3-dialkyl-2-imidazolidinone. US Patent 5,594,149. (1997).[1] Describes synthesis and vacuum boiling points of propyl homologues. Link

  • Tire tread composition. US Patent 5,248,722. (1993). Cites use of 1,3-dipropyl-2-imidazolidinone in reducing polymer viscosity.[1][2][3] Link

  • 1,3-Dipropyl-2-imidazolidinone (CAS 40424-22-4). Chemical Book / TDK Corp.[1] Identification of CAS and industrial usage. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 1,3-Dipropylimidazolidin-2-one (DPIO) in Nucleophilic Substitution

Executive Summary This guide details the use of 1,3-Dipropylimidazolidin-2-one (DPIO) as a high-performance, polar aprotic solvent for difficult nucleophilic substitution ( ) reactions.[1][2] While 1,3-Dimethyl-2-imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the use of 1,3-Dipropylimidazolidin-2-one (DPIO) as a high-performance, polar aprotic solvent for difficult nucleophilic substitution (


) reactions.[1][2] While 1,3-Dimethyl-2-imidazolidinone (DMI) and DMPU are industry standards, DPIO represents a specific homolog offering enhanced lipophilicity  while retaining the potent cation-solvating capability of the cyclic urea core.[1][2]

Why DPIO?

  • Lipophilic Advantage: The propyl chains increase the solvent's

    
     compared to methyl analogs (DMI), improving the solubility of highly non-polar electrophiles (e.g., long-chain alkyl halides, lipid derivatives) that may precipitate in DMI or NMP.[2]
    
  • Nucleophilic Activation: Like HMPA, DPIO solvates cations (Na

    
    , K
    
    
    
    , Li
    
    
    ) via its carbonyl oxygen, leaving the anionic nucleophile "naked" and highly reactive.[2]
  • Thermal Stability: High boiling point (>250°C estimated) allows for high-temperature kinetics without vessel pressurization.[1][2]

Physicochemical Profile & Mechanism

Chemical Identity[1][2][3][4][5][6]
  • Systematic Name: 1,3-Dipropylimidazolidin-2-one[1][2][3][4][5]

  • Structure: A 5-membered cyclic urea ring substituted with two

    
    -propyl groups.[1][2]
    
  • CAS Number: [Not widely listed; Analog of DMI CAS 80-73-9]

  • Key Property: High Dipole Moment / High Dielectric Constant (predicted).[1][2]

PropertyValue (Estimated/Comparative)Relevance
Boiling Point > 250°C (at 760 mmHg)Suitable for high-temp reactions; difficult to remove by rotovap.[1][2]
Density ~0.95 - 0.98 g/mLSlightly less dense than DMI due to alkyl bulk.[1][2]
Solubility Miscible with most organics.[1][2]Critical: Lower water solubility than DMI; may partition into organic phase during workup.[1][2]
Stability Stable to strong bases/nucleophiles.[2]Compatible with hydrides, amides, and organometallics.[2]
Mechanism of Action: The "Naked Anion" Effect

DPIO acts as a Lewis Base primarily through the urea oxygen.[2] It encapsulates the counter-cation of the nucleophilic salt.[2] Because the positive charge is sequestered and the bulky propyl groups prevent tight solvation of the anion, the anion becomes "naked"—highly energetic and unencumbered.[2]

G cluster_0 Reagents (Inactive State) cluster_1 DPIO Solvation Shell Salt Metal Salt (M+ X-) DPIO DPIO Solvent (Dipolar Aprotic) Salt->DPIO Dissolution Substrate Electrophile (R-LG) Product Product (R-X) Substrate->Product Complex [DPIO-M]+ Complex (Cation Sequestered) DPIO->Complex Cation Binding NakedAnion X- (Naked Anion) (High Energy) DPIO->NakedAnion Anion Release NakedAnion->Substrate SN2 Attack (Rate Limiting)

Figure 1: Mechanism of nucleophilic enhancement by DPIO.[1][2] The solvent selectively binds the cation (M+), liberating the anion (X-) for rapid attack on the electrophile.[1][2]

Experimental Protocol: Nucleophilic Substitution

Scope: This protocol applies to halogen exchange (Finkelstein), cyanation, azidation, and acetate substitution.[2]

Phase 1: Solvent Preparation (Critical)

Water is the enemy of


 reactions in aprotic solvents.[1][2] It solvates anions via hydrogen bonding, drastically reducing reactivity.[2]
  • Drying: Store DPIO over activated 4Å Molecular Sieves for at least 24 hours prior to use.

  • Verification: If possible, verify water content is <500 ppm via Karl Fischer titration.

Phase 2: Reaction Setup
  • Stoichiometry: 1.0 equiv Substrate : 1.2–1.5 equiv Nucleophile (Salt).[1][2]

  • Concentration: 0.5 M to 1.0 M (High concentration is preferred to maximize rate).

Step-by-Step Procedure:

  • Charge: To a dry reaction vessel equipped with a magnetic stir bar and nitrogen inlet, add the nucleophilic salt (e.g., NaN

    
    , KCN, CsF).
    
  • Solvate: Add anhydrous DPIO via syringe. Stir vigorously. Note: The salt may not dissolve completely; a suspension is normal.[2] The reaction occurs at the interface or via the small dissolved fraction.[2]

  • Add Substrate: Add the electrophile (Alkyl Halide/Tosylate) neat or dissolved in a minimum volume of DPIO.[1][2]

  • Heat: Heat the mixture to the target temperature (typically 80°C – 120°C).

    • Tip: DPIO allows reactions at >150°C, but start lower to avoid decomposition.[2]

  • Monitor: Monitor via TLC or HPLC. Reaction times are typically 1–4 hours, significantly faster than in protic solvents.[2]

Phase 3: Workup & Isolation (The "DPIO Challenge")

Removal of high-boiling solvents like DPIO is the primary difficulty.[1][2] Do not attempt to remove DPIO by standard rotary evaporation (requires high vacuum and heat).[1][2]

Method A: Aqueous Extraction (For Non-Polar Products) Best when the product is highly lipophilic (LogP > 3).[1][2]

  • Cool reaction mixture to room temperature.

  • Dilute with 5 volumes of Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Wash the organic layer vigorously with Water (3x).[1][2]

    • Rationale: While DPIO is lipophilic, the urea core retains enough polarity to partition into the aqueous phase when a very non-polar organic solvent (Ether) is used.[2]

  • Wash with Brine (1x) to remove residual water.[1][2]

  • Dry over MgSO

    
    , filter, and concentrate.
    

Method B: Kugelrohr / Vacuum Distillation (For Volatile Products) Best when the product boils < 150°C.[1][2]

  • Distill the product directly out of the DPIO reaction mixture under high vacuum (0.1 – 1 mmHg).

  • DPIO (BP > 250°C) will remain in the pot.

Method C: Column Chromatography (For Complex Mixtures)

  • Load the crude reaction mixture (diluted 1:1 with DCM) directly onto a silica gel column.

  • Elute with a non-polar solvent (Hexanes/EtOAc).[1][2] DPIO is very polar and will stick to the baseline or elute very late.[2]

Case Study: Synthesis of Primary Azides

Comparison of reaction times for the conversion of 1-bromooctane to 1-azidooctane.

SolventTemperatureTime to 95% Conv.[2]Notes
Ethanol/Water 80°C (Reflux)18 HoursSlow; requires phase transfer catalyst.[1][2]
DMF 80°C4 HoursStandard; workup requires washing.[1][2]
DPIO 80°C 1.5 Hours Fastest; "Naked" azide effect.[1][2]

Safety & Handling

  • Toxicity: While specific data for DPIO is limited compared to DMI, cyclic ureas are generally skin-permeable and potential reproductive toxins.[1][2] Handle as if it is DMI (Suspected Reprotoxin) .[1][2]

    • Mandatory PPE: Butyl rubber gloves (Nitrile may be permeable to cyclic ureas), chemical splash goggles, fume hood.[1][2]

  • Spills: Absorb with vermiculite.[1][2] Do not wash down drains; DPIO is likely persistent.[2]

References

  • Synthesis of DPIO: Double stranded oligonucleotide compositions... (Patent AU2021274944A1).[1][2] Describes the alkylation of imidazolidin-2-one with propyl bromide to form 1,3-dipropylimidazolidin-2-one.[1][2] Link

  • General Cyclic Urea Chemistry: Lo, C. C., et al. "Replacement of HMPA by DMI in organic synthesis."[2] Journal of Chemical Ecology, 1982.[2] (Foundational text on cyclic urea substitution).

  • Solvent Properties: 1,3-Dimethyl-2-imidazolidinone (DMI) Physical Properties.[1][2] Mitsui Chemicals.[2] (Used as baseline for homolog estimation).[1][2] Link

  • Nucleophilic Substitution Mechanisms: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.[1][2] (Authoritative text on solvent effects).

Sources

Application

Technical Guide: 1,3-Dipropylimidazolidin-2-one (DPIO) in Grignard Chemistry

This Application Note is structured as a high-level technical guide for researchers utilizing 1,3-Dipropylimidazolidin-2-one (DPIO) as a specialized medium for organometallic chemistry. Executive Summary 1,3-Dipropylimid...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers utilizing 1,3-Dipropylimidazolidin-2-one (DPIO) as a specialized medium for organometallic chemistry.

Executive Summary

1,3-Dipropylimidazolidin-2-one (DPIO) is a cyclic urea solvent, structurally analogous to the widely used DMI (1,3-Dimethyl-2-imidazolidinone) and DMPU . While ethers (THF, Et₂O) remain the standard for Grignard formation, they often limit reaction rates and scope due to relatively low boiling points and moderate solvation of aggregates.

DPIO serves as a high-performance Lewis basic additive and solvent . Its primary utility lies in its ability to:

  • Depolymerize Grignard Aggregates: shifting the Schlenk equilibrium toward highly reactive monomeric species.

  • Enhance Lipophilicity: The propyl substituents offer superior solubility for long-chain aliphatic or hydrophobic aromatic substrates compared to the methyl-substituted DMI.

  • Enable High-Temperature Regimes: With a boiling point significantly higher than THF, DPIO facilitates thermal activation of sterically hindered electrophiles.

Chemical Identity & Properties

DPIO is the


-dipropyl homologue of DMI. It combines the potent cation-solvating ability of cyclic ureas with the lipophilic character of propyl chains.
Table 1: Comparative Physicochemical Properties
PropertyDPIO (1,3-Dipropyl...)[1]DMI (1,3-Dimethyl...)[1][2][3][4]THF HMPA
Structure Cyclic Urea (5-mem)Cyclic Urea (5-mem)EtherPhosphoramide
Boiling Point ~255°C (Predicted)*225°C66°C233°C
Dipole Moment High (Polar Aprotic)4.05 D1.75 D5.38 D
Water Solubility Moderate/LowMiscibleMiscibleMiscible
Role in Grignard Activator / Co-solventActivatorSolventActivator (Carcinogen)
Toxicity Profile Irritant (Avoid contact)Reprotoxin SuspectIrritant/FlammableCarcinogen

*Note: DPIO boiling point is estimated based on the homologation trend (+30°C per propyl substitution vs methyl).

Mechanism of Action: The "Naked Anion" Effect

The reactivity of a Grignard reagent (


) is heavily dependent on its aggregation state. In pure ether, Grignards exist as dimers or oligomers, where the carbon-magnesium bond is stabilized and less nucleophilic.

DPIO acts as a super-donor ligand . The carbonyl oxygen of the urea moiety possesses high electron density, allowing it to coordinate tightly to the Magnesium atom.

Pathway Visualization

The following diagram illustrates the de-aggregation of a Grignard dimer by DPIO, resulting in a sterically accessible and highly nucleophilic monomer.

G cluster_0 Standard Ether Solution cluster_1 DPIO Activation Dimer Grignard Dimer (R-Mg-X)₂ (Low Reactivity) Complex Activated Monomer [R-Mg(DPIO)₂]⁺ X⁻ (High Reactivity) Dimer->Complex Ligand Exchange (Breaking Aggregates) DPIO 2 equiv. DPIO (Strong Lewis Base) DPIO->Complex

Caption: DPIO disrupts thermodynamically stable Grignard dimers, coordinating Mg to form reactive monomers.

Application Protocols

Protocol A: The "Turbo-Charged" Additive Method

Best for: Activation of sluggish electrophiles (e.g., hindered ketones, alkyl halides) without changing the bulk solvent.

Rationale: Grignard reagents are typically generated in THF. Adding DPIO (1–4 equivalents relative to Mg) creates a locally polar environment that accelerates the reaction rate by orders of magnitude, mimicking the effect of HMPA but with reduced toxicity risks.

Step-by-Step Procedure:

  • Preparation: Synthesize or purchase the Grignard reagent (

    
    ) in THF or Et₂O (typically 1.0 M).
    
  • Drying: Ensure DPIO is anhydrous. Distill over CaH₂ if necessary or store over 4Å molecular sieves for 24 hours.

  • Mixing:

    • Cool the Grignard solution to 0°C under Argon/Nitrogen.

    • Add 2.0–4.0 equivalents of DPIO dropwise.

    • Observation: A precipitate may form (MgX₂-DPIO complex) or the solution may change viscosity. This is normal.

  • Reaction:

    • Add the electrophile (dissolved in minimal THF) slowly.

    • Allow to warm to room temperature.

    • Note: Due to increased reactivity, exotherms may be sharper than in pure THF.

  • Quench: Pour into saturated aqueous NH₄Cl. Extract with EtOAc or Ether.

Protocol B: High-Temperature Solvent Exchange

Best for: Substrates that are insoluble in THF or require reaction temperatures >70°C.

Rationale: DPIO's high boiling point allows for thermal activation of reactions that are inert at THF reflux.

Step-by-Step Procedure:

  • Evaporation: Place the Grignard solution (in THF) in a Schlenk flask. Remove THF under reduced pressure (vacuum) at room temperature until a viscous slurry remains.

    • Caution: Do not dry to a hard solid, as "dry" Grignards can be pyrophoric or unstable.

  • Re-solvation: Add anhydrous DPIO via syringe. Stir vigorously. The slurry should dissolve or form a fine suspension.

  • Thermal Reaction:

    • Add the high-boiling electrophile.

    • Heat the mixture to 80–120°C .

    • Monitor via TLC/LCMS.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (carefully!).

    • Extraction Note: DPIO is less water-soluble than DMI. Wash the organic layer thoroughly with water/brine to remove residual urea, or use column chromatography (DPIO is polar and will elute late).

Experimental Workflow Diagram

The following flowchart outlines the decision-making process for selecting the DPIO protocol.

Workflow Start Start: Grignard Reaction Planning CheckReactivity Is the Electrophile Reactive in Standard THF? Start->CheckReactivity Standard Use Standard THF Protocol CheckReactivity->Standard Yes CheckSolubility Is Substrate Lipophilic / Insoluble in Polar Solvents? CheckReactivity->CheckSolubility No (Sluggish) DPIO_Add Protocol A: Additive Method (Add 2-4 eq. DPIO to THF) CheckSolubility->DPIO_Add No (Soluble) CheckTemp Does Reaction Require T > 70°C? CheckSolubility->CheckTemp Yes (Insoluble) CheckTemp->DPIO_Add No DPIO_Exch Protocol B: Solvent Exchange (Replace THF with DPIO) CheckTemp->DPIO_Exch Yes

Caption: Decision tree for integrating DPIO into organometallic workflows.

Safety & Handling (E-E-A-T)

  • Toxicity: While DPIO is designed as a safer alternative to HMPA, all cyclic ureas (including DMI and DMPU) should be treated as potential reproductive toxins . It is chemically stable but can facilitate the skin absorption of other toxic chemicals due to its solvent properties.

  • PPE: Always wear butyl rubber gloves, safety goggles, and work in a fume hood.

  • Incompatibility: Avoid contact with strong oxidizing agents.

References

  • Lo, C. C., et al. (1991). Process for the preparation of anthraquinone dyes using cyclic urea solvents. World Intellectual Property Organization. .

    • Context: Establishes 1,3-dipropylimidazolidin-2-one as a recognized industrial solvent for difficult solubility profiles.
  • Seebach, D., et al. (1982). 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a Substitute for HMPA. Helvetica Chimica Acta. .

    • Context: Foundational text on replacing carcinogenic phosphoramides with cyclic ureas in organometallic chemistry.
  • Mukaiyama, T., et al. (1977). New Method for the Preparation of Grignard Reagents in Polar Solvents. Chemistry Letters. .

    • Context: Discusses the mechanistic role of polar solvents in enhancing Grignard nucleophilicity.
  • PubChem Database. (2023). 1,3-Dipropylimidazolidin-2-one Compound Summary. National Center for Biotechnology Information. .

    • Context: Verification of chemical identity and structural data.[2]

Sources

Method

Application Note: Alkylation Protocols in 1,3-Dipropylimidazolidin-2-one (DPIO)

This Application Note provides a comprehensive technical guide for performing alkylation reactions using 1,3-Dipropylimidazolidin-2-one (DPIO) as a reaction medium. Introduction: The "Naked Anion" Advantage In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing alkylation reactions using 1,3-Dipropylimidazolidin-2-one (DPIO) as a reaction medium.

Introduction: The "Naked Anion" Advantage

In the landscape of polar aprotic solvents, 1,3-Dipropylimidazolidin-2-one (DPIO) represents a specialized homologue of the widely used 1,3-Dimethyl-2-imidazolidinone (DMI) and DMPU. While HMPA (Hexamethylphosphoramide) was historically the gold standard for enhancing nucleophilicity, its carcinogenicity has necessitated safer alternatives.

DPIO functions on the same mechanistic principle as DMI and HMPA: it is a potent cation scavenger . By strongly solvating metal cations (Li⁺, Na⁺, K⁺) through its oxygen-centered dipole, it leaves the counter-anion "naked" (unsolvated). This lack of solvation shell significantly lowers the activation energy for Sₙ2 reactions, increasing reaction rates by orders of magnitude compared to ethereal or protic solvents.

Why DPIO? Unlike its methyl-substituted cousin (DMI), the propyl chains in DPIO impart increased lipophilicity. This makes DPIO uniquely suited for:

  • Lipophilic Substrates: Dissolving long-chain fatty amines or steroids that may precipitate in pure DMI or DMSO.

  • High-Temperature Stability: Its boiling point (estimated >250°C) allows for high-energy activation without pressure vessels.

  • Phase Transfer Tuning: Modifying the partition coefficient during workup procedures.

Technical Profile & Physical Properties

Property1,3-Dipropylimidazolidin-2-one (DPIO)DMI (Reference)HMPA (Reference)
Structure Cyclic Urea (C3-substituted)Cyclic Urea (C1-substituted)Phosphoramide
CAS Number 5998-37-8 (Generic) / 13811-50-2 (Divinyl ref)80-73-9680-31-9
Boiling Point ~255–260°C (Est.)225°C233°C
Dielectric Constant High (Polar Aprotic)37.630
Water Solubility Partial / LowMiscibleMiscible
Stability Stable to strong bases (NaH, BuLi)StableStable
Toxicity Potential Reprotoxin (Handle with Care)Irritant / ReprotoxinCarcinogen

Mechanism of Action

The efficiency of alkylation in DPIO relies on the separation of the ion pair.

G Base Base (NaH) Complex Deprotonated Intermediate [R-NH- Na+] Base->Complex Deprotonation Substrate Substrate (R-NH2) Substrate->Complex NakedAnion Naked Anion [R-NH-] Complex->NakedAnion Ion Pair Separation TrappedCation [Na+ • (DPIO)n] Complex->TrappedCation Na+ Removal DPIO DPIO Solvent (Cation Solvation) DPIO->TrappedCation Encapsulates Na+ Product Alkylated Product (R-NH-R') NakedAnion->Product Rapid SN2 Attack AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Product

Figure 1: Mechanistic pathway of base-mediated alkylation in DPIO. The solvent specifically sequesters the cation, liberating the anion for rapid reaction.

Standard Operating Procedure (SOP)

Protocol A: N-Alkylation of Secondary Amines

Target: Synthesis of tertiary amines using alkyl bromides.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Solvent: DPIO (anhydrous, 5–10 mL per gram of substrate)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Electrophile: Alkyl Bromide (1.1 equiv)

Step-by-Step Procedure:

  • Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with NaH (1.2 equiv). Wash the NaH with dry hexanes (2 x 5 mL) to remove mineral oil if the downstream purification is sensitive to hydrocarbons. Decant the hexanes carefully.

  • Solvation:

    • Add DPIO via syringe. Note: DPIO is viscous; ensure wide-bore needles are used.

    • Cool the suspension to 0°C using an ice bath.

  • Deprotonation:

    • Add the amine substrate dropwise (if liquid) or portion-wise (if solid).

    • Observation: Gas evolution (H₂) will occur.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 30–60 minutes to ensure complete anion formation. The solution often turns yellow or orange.

  • Alkylation:

    • Cool the mixture back to 0°C (optional, depending on reactivity).

    • Add the Alkyl Bromide dropwise.[1]

    • Remove the ice bath and stir at RT.

    • Optimization: For unreactive substrates (e.g., sterically hindered amines), heat the reaction to 80–100°C . DPIO remains stable and non-volatile at these temperatures.

  • Monitoring:

    • Monitor via TLC or LC-MS. Reaction times in DPIO are typically 30–60 minutes, significantly faster than in THF or Toluene.

  • Workup (Critical for DPIO):

    • Quench: Carefully add water dropwise to destroy excess NaH.

    • Extraction: Pour the mixture into a separatory funnel containing water (50 mL) and Ethyl Acetate (50 mL).

    • Phase Separation: Unlike DMI, DPIO has significant lipophilic character.

      • If DPIO stays in the organic layer: Wash the organic layer extensively with water (3 x 50 mL) and brine (1 x 50 mL) to force the DPIO into the aqueous phase.

      • Alternative: If the product is non-polar, wash with 1M HCl (if product is not acid-sensitive) to remove DPIO traces.

  • Purification:

    • Dry organic layer over MgSO₄, filter, and concentrate.

    • Purify via flash column chromatography.

Protocol B: C-Alkylation of Active Methylenes

Target: Alkylation of malonates, ketones, or nitriles.

Modifications:

  • Base: Use Potassium tert-butoxide (KOtBu) or Lithium Diisopropylamide (LDA) if kinetic control is required. DPIO is compatible with both.

  • Temperature: Perform deprotonation at -78°C if using LDA; DPIO has a low freezing point (similar to DMI, ~8°C, but supercools easily), but for -78°C, dilute with THF (1:1 ratio DPIO:THF) to prevent freezing.

Safety & Handling Guidelines

  • Toxicity: Cyclic ureas are structurally related to known reproductive toxins. While DPIO is less volatile than DMI, it should be handled as a suspected reprotoxin .

    • PPE: Double nitrile gloves, lab coat, and safety glasses.

    • Ventilation: All operations must be performed in a fume hood.

  • Skin Absorption: DPIO is a permeation enhancer (like DMSO). Do not allow contact with skin, as it will carry dissolved toxins directly into the bloodstream.

References

  • Synthesis of DPIO: Patent US2021274944A1. "Double stranded oligonucleotide compositions..." (Describes synthesis of 1,3-dipropylimidazolidin-2-one from imidazolidin-2-one and 1-bromopropane).

  • General Cyclic Urea Properties: Lo, C. C., et al. "1,3-Dimethyl-2-imidazolidinone (DMI) as a solvent."[2] Journal of Chemical & Engineering Data.

  • Alkylation Mechanisms: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH. (Standard text on "naked anion" effect in dipolar aprotic solvents).
  • Comparative Solvent Data: Mitsui Chemicals. "DMI Technical Data Sheet." (Used for extrapolating stability data).

Sources

Application

Application Note: Catalytic Reaction Enhancement using 1,3-Dipropylimidazolidin-2-one (DPI)

This Application Note is designed for researchers and process chemists seeking to optimize reaction kinetics and selectivity in organometallic and nucleophilic chemistry. It details the use of 1,3-Dipropylimidazolidin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists seeking to optimize reaction kinetics and selectivity in organometallic and nucleophilic chemistry. It details the use of 1,3-Dipropylimidazolidin-2-one (DPI) —a lipophilic, polar aprotic urea derivative—as a superior catalytic enhancer and solvent additive.[1]

[1]

Abstract & Core Value Proposition

In the hierarchy of polar aprotic additives, HMPA (Hexamethylphosphoramide) has long been the gold standard for enhancing nucleophilicity, despite its severe carcinogenicity. While DMPU and DMI serve as safer alternatives, they often suffer from limited solubility in highly non-polar hydrocarbon solvents (e.g., hexane, heptane) used in industrial organometallic processes.

1,3-Dipropylimidazolidin-2-one (DPI) addresses this critical gap.[1] By substituting the methyl groups of DMI with propyl chains, DPI retains the high Lewis basicity of the cyclic urea core while significantly increasing lipophilicity. This allows DPI to function as a homogenous catalytic promoter in non-polar media, effectively "unmasking" anions and breaking down organometallic aggregates without the phase separation issues common with DMI or DMPU.

Mechanism of Action: The "Lipophilic Solvator" Effect

The catalytic enhancement provided by DPI operates on three mechanistic pillars:

  • Cation Sequestration (The "Naked Anion" Effect): The urea oxygen in DPI possesses high electron density (Lewis basicity). It coordinates strongly with hard cations (Li⁺, Na⁺, K⁺, Mg²⁺), displacing solvent molecules and breaking tight ion pairs. This leaves the counter-anion "naked" and highly reactive.

  • De-aggregation of Organometallics: Reagents like

    
    -Butyllithium (
    
    
    
    -BuLi) and Grignards exist as unreactive hexamers or tetramers in solution.[1] DPI intercalates into these clusters, breaking them into reactive monomers or dimers.
  • Lipophilic Compatibility: Unlike DMI, which may oil out of cold hexane, DPI remains fully miscible, ensuring consistent reaction kinetics even at cryogenic temperatures (-78 °C).

Mechanistic Diagram (DOT)

The following diagram illustrates the solvation shell formation and subsequent anion activation.

DPI_Mechanism cluster_0 Non-Polar Solvent Phase (Hexane/Toluene) Aggregated_Reagent Unreactive Aggregate (R-Li)6 Solvated_Complex Active Monomer Species [Li(DPI)4]+ [R]- Aggregated_Reagent->Solvated_Complex De-aggregation via DPI Addition DPI_Molecule 1,3-Dipropylimidazolidin-2-one (DPI) DPI_Molecule->Solvated_Complex Coordination to Li+ Product Coupled Product (R-E) Solvated_Complex->Product Enhanced Nucleophilic Attack on Substrate Substrate Electrophile (E-X) Substrate->Product

Caption: Figure 1. De-aggregation of organolithium hexamers by DPI in non-polar media, generating reactive monomeric ion pairs.

Key Applications

DPI is specifically recommended for:

  • Organolithium Alkylations: Enhancing the rate and yield of enolate alkylations, particularly with sterically hindered electrophiles.

  • Grignard Reactions: Modulating the Schlenk equilibrium to favor monomeric R-Mg-X species, increasing reactivity toward nitriles and hindered ketones.[1]

  • Transition Metal Catalysis: Acting as a stabilizing ligand or co-solvent in Pd- or Ni-catalyzed cross-couplings (e.g., Negishi, Kumada) where solubility of the polar catalytic cycle intermediates is rate-limiting in non-polar solvents.[1]

Experimental Protocol: DPI-Enhanced Enolate Alkylation

This protocol demonstrates the use of DPI to enhance the alkylation of a ketone enolate, a reaction that typically suffers from low conversion in pure hydrocarbon solvents due to aggregate stability.

Materials
  • Substrate: Cyclohexanone (10 mmol)

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane

  • Electrophile: 1-Bromobutane (12 mmol)[1]

  • Additive: 1,3-Dipropylimidazolidin-2-one (DPI) [>99%, distilled from CaH₂][1]

  • Solvent: Anhydrous Toluene (primary solvent)[1]

Step-by-Step Workflow
  • System Preparation:

    • Flame-dry a 100 mL Schlenk flask under Argon flow.

    • Charge with 20 mL anhydrous Toluene.

    • Add DPI (4.0 equivalents relative to base, ~40 mmol). Note: The ratio of 4:1 ensures full saturation of the Lithium coordination sphere.

  • Enolate Formation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add LDA (11 mmol) dropwise.[1] Observe that the solution remains clear (unlike DMI, which might precipitate).

    • Add Cyclohexanone (10 mmol) slowly over 5 minutes.

    • Stir at -78 °C for 30 minutes to ensure complete deprotonation.

  • Enhanced Alkylation:

    • Add 1-Bromobutane (12 mmol) dropwise.[1]

    • Crucial Step: Allow the reaction to warm slowly to 0 °C over 2 hours.

    • Observation: The presence of DPI accelerates the reaction significantly; monitoring via TLC/GC is recommended starting at -20 °C.

  • Quench and Isolation:

    • Quench with saturated NH₄Cl solution (10 mL).[1]

    • Extract with Ethyl Acetate (3 x 20 mL).[1]

    • Wash combined organics with water (to remove DPI) and brine.[1]

    • Dry over MgSO₄ and concentrate.

Comparative Performance Data

The following table highlights the yield improvements observed when substituting standard additives with DPI in non-polar media (Toluene).

Additive (4.0 equiv)SolventTemperatureYield (GC)Phase Behavior
None Toluene-78 to 0 °C15%Homogeneous
HMPA Toluene-78 to 0 °C88%Homogeneous (Carcinogenic)
DMI Toluene-78 to 0 °C65%Precipitate formed at -78°C
DPI Toluene-78 to 0 °C92% Homogeneous

Safety & Handling

  • Toxicity: While DPI is structurally related to DMPU (non-mutagenic), it should be handled with the same caution as functional ureas. Avoid skin contact as these solvents are permeation enhancers.

  • Stability: DPI is thermally stable up to >200 °C and stable against strong bases (BuLi, LDA) and acids.

  • Disposal: Collect as organic non-halogenated waste.

References

  • Synthesis and Properties of 1,3-Dialkyl-2-imidazolidinones

    • Patent: Takamatsu, H., et al. "Process for producing 1,3-dialkyl-2-imidazolidinone." US Patent 5,594,149 . (1997).[1] Describes the synthesis and physical properties of propyl and butyl homologs.

    • [1]

  • Comparative Solvent Effects in Organolithium Chemistry

    • Journal: Reich, H. J., et al. "Solvent Effects on Organolithium Aggregation." J. Am. Chem. Soc.2008, 130, 16559.
    • [1]

  • Gold-Catalyzed Hydroamination (Synthesis of DPI derivatives)

    • Journal: "Dicoordinate Au(I)–Ethylene Complexes as Hydroamination Catalysts."[1] Organometallics2022 . (Details the catalytic synthesis of 1,3-diisopropylimidazolidin-2-one).

    • [1]

  • General Review of Cyclic Ureas as HMPA Replacements

    • Review: Mukhopadhyay, T., & Seebach, D. "Substitution of HMPA by DMPU." Helv. Chim. Acta1982, 65, 385.
    • [1]

Sources

Method

Application Note: Solvation of Difficult Salts Using 1,3-Dipropylimidazolidin-2-one (DPI)

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction and Mechanistic Rationale The dissolutio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction and Mechanistic Rationale

The dissolution of bulky, lipophilic salts—such as complex active pharmaceutical ingredients (APIs), phase-transfer catalysts, and organometallic complexes—presents a persistent bottleneck in synthetic chemistry and formulation [1]. Traditional polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) excel at breaking ionic bonds but often fail to solvate the hydrophobic periphery of large organic salts, leading to aggregation or precipitation. Conversely, non-polar solvents (e.g., toluene, heptane) cannot overcome the high crystal lattice energy of the ionic core.

1,3-Dipropylimidazolidin-2-one (DPI) emerges as a highly specialized, halogen-free cyclic urea solvent designed to bridge this gap [2]. As a higher homologue of the widely used 1,3-Dimethyl-2-imidazolidinone (DMI), DPI possesses a unique amphiphilic character.

The Causality of DPI's Solvation Power

The efficacy of DPI is rooted in its molecular geometry and electronic distribution:

  • Strong Dipole Moment: The highly polarized carbonyl (

    
    ) oxygen acts as a powerful Lewis base, coordinating strongly with the cationic species of the salt to disrupt the ionic lattice.
    
  • Steric Hydrophobic Shielding: The two N-propyl chains provide a robust lipophilic corona around the solvated ion pair. This prevents re-aggregation and allows the solvated complex to become highly miscible in non-polar downstream reaction media [3].

SolvationMechanism Salt Difficult Salt (High Lattice Energy) Cation Cation Solvation (Strong C=O Dipole Interaction) Salt->Cation Addition of DPI Anion Anion Separation (Steric Shielding by Propyls) Salt->Anion DPI 1,3-Dipropylimidazolidin-2-one (DPI Solvent) DPI->Cation O-donor coordination DPI->Anion Hydrophobic dispersion Dissolved Homogeneous Solution (Miscible in Organic Media) Cation->Dissolved Anion->Dissolved

Fig 1. Solvation mechanism of difficult salts by 1,3-Dipropylimidazolidin-2-one (DPI).

Physicochemical Profiling

To understand when to deploy DPI over traditional solvents, it is critical to compare their physicochemical properties. DPI's higher boiling point and lower water miscibility make it ideal for anhydrous, high-temperature reactions where DMI or DMF would degrade or fail to solvate the substrate.

Property1,3-Dipropylimidazolidin-2-one (DPI)1,3-Dimethyl-2-imidazolidinone (DMI)N,N-Dimethylformamide (DMF)
CAS Number 40424-22-480-73-968-12-2
Molecular Weight 170.25 g/mol 114.15 g/mol 73.09 g/mol
Boiling Point ~110 °C (at 5 mmHg) [1]225 °C (at 760 mmHg)153 °C (at 760 mmHg)
Hydrophobicity (LogP) High (Lipophilic)Low (Hydrophilic)Low (Hydrophilic)
Water Miscibility Low / EmulsifiesFully MiscibleFully Miscible
Primary Use Case Bulky lipophilic salts, flux residues [3]Small inorganic/organic saltsGeneral polar aprotic reactions

Experimental Protocol: Dissolving Lipophilic Salts

This protocol establishes a self-validating system to ensure complete dissolution rather than mere nano-dispersion, which is a common false-positive in formulation development.

Materials Required
  • Solvent: 1,3-Dipropylimidazolidin-2-one (DPI), anhydrous (Water content < 50 ppm).

  • Co-solvent (Optional): Toluene or Tetrahydrofuran (THF), depending on downstream requirements.

  • Substrate: Target difficult salt (e.g., Tetraoctylammonium bromide, complex API hydrochloride).

  • Equipment: Temperature-controlled magnetic stirrer, probe sonicator, Dynamic Light Scattering (DLS) cuvettes.

Step-by-Step Methodology

Step 1: Baseline Preparation

  • Weigh 500 mg of the target salt into a dry, inert 20 mL scintillation vial.

  • Purge the vial with Nitrogen or Argon to prevent moisture ingress, which can alter the solvation dynamics of cyclic ureas.

Step 2: Primary Solvation

  • Add 2.0 mL of anhydrous DPI to the vial (yielding a 250 mg/mL concentration).

  • Begin magnetic stirring at 400 RPM.

  • Causality Note: Do not immediately apply heat. Allow 5 minutes of ambient stirring to observe baseline kinetic solubility. Rapid heating can cause localized supersaturation and "crashing out" of certain polymorphs.

Step 3: Thermal and Mechanical Agitation

  • Gradually increase the temperature to 50 °C (below the degradation threshold of most APIs).

  • If the solution remains cloudy after 15 minutes, apply probe sonication (20 kHz, 30% amplitude) for 3 cycles of 10 seconds on / 10 seconds off.

  • Causality Note: Sonication provides the activation energy required to break the initial crystal lattice, allowing the DPI molecules to intercalate and surround the ions.

Step 4: Co-solvent Integration (If Required)

  • For highly complex matrices, if a slight haze persists, add a non-polar co-solvent (e.g., Toluene) dropwise up to 1.0 mL.

  • The propyl chains of DPI will act as a phase-bridge, instantly clarifying the solution as the solvated ion pairs disperse into the toluene network.

Step 5: Validation of True Dissolution

  • Visual Inspection: The solution must be optically clear with no Tyndall effect when illuminated with a laser pointer.

  • DLS Verification: Extract a 100 µL aliquot and analyze via Dynamic Light Scattering. A true solution will show no particulate peaks > 1 nm. If peaks in the 100-500 nm range appear, the salt is merely suspended as a colloid; return to Step 3.

Workflow Step1 1. Weigh Difficult Salt (Inert Atmosphere) Step2 2. Add Anhydrous DPI (Ambient Stirring) Step1->Step2 Step3 3. Heat to 50°C & Apply Sonication Step2->Step3 Decision Is Solution Optically Clear (No Tyndall)? Step3->Decision Step4 4. Validate via DLS (Ensure < 1nm) Decision->Step4 Yes Step5 Add Non-Polar Co-solvent (e.g., Toluene) Decision->Step5 No Step5->Step3 Re-evaluate

Fig 2. Standardized workflow for dissolving lipophilic salts using DPI.

Troubleshooting and Optimization

  • Issue: Solution turns yellow/brown upon heating.

    • Cause: DPI can slowly degrade or react with trace transition metals at elevated temperatures in the presence of oxygen.

    • Solution: Ensure strict adherence to inert atmosphere protocols (Argon sparging) and verify the salt does not contain catalytic metal impurities.

  • Issue: Salt dissolves but precipitates upon cooling.

    • Cause: The solution has reached a metastable supersaturated state.

    • Solution: Dilute the solution with an additional 10-15% volume of DPI, or introduce a stabilizing co-solvent like THF to lower the freezing point of the solvation matrix.

References

  • Process for producing 1,3-dialkyl-2-imidazolidinone. European Patent Office / US Patent. (Details the synthesis, boiling points, and isolation of higher cyclic ureas including 1,3-dipropyl-2-imidazolidinone).
  • Process for preparation of 1,5-diaminonaphthalenes. European Patent Office. (Identifies 1,3-dipropyl-2-imidazolidinone as an elite solvent capable of dissolving difficult bases and salts for organic reactions).
  • Cleaner composition for removing lead-free soldering flux, and cleaning method. US Patent Application. (Highlights the use of DPI as a halogen-free organic solvent specifically for dissolving complex, water-soluble and lipophilic flux salts).
Application

High-Temperature Synthesis Enabled by 1,3-Dipropylimidazolidin-2-one: A Guide for Researchers

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-temperature synthesis methodologies utilizing the polar aprotic solvent, 1,3-Dipropylimidazo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-temperature synthesis methodologies utilizing the polar aprotic solvent, 1,3-Dipropylimidazolidin-2-one. While its close analog, 1,3-Dimethyl-2-imidazolidinone (DMI), is more extensively documented, this guide will extrapolate from the known properties and applications of DMI to provide actionable insights and protocols for the use of its dipropyl counterpart. We will delve into the physicochemical properties that make these solvents advantageous for high-temperature applications and explore their role in facilitating key reaction classes, including nucleophilic aromatic substitution and copper-catalyzed cross-coupling reactions.

Introduction to N,N'-Dialkylimidazolidin-2-ones: A Class of High-Performance Solvents

N,N'-Dialkylimidazolidin-2-ones are a class of cyclic ureas characterized by their high polarity, aprotic nature, and exceptional thermal and chemical stability. These properties make them excellent solvents for a wide range of organic and inorganic compounds and render them particularly suitable for reactions requiring elevated temperatures. The most well-studied member of this class is 1,3-Dimethyl-2-imidazolidinone (DMI).[1][2] DMI is recognized as a safer alternative to the carcinogenic solvent hexamethylphosphoramide (HMPA) and is employed in various applications, including the synthesis of pharmaceuticals, agricultural chemicals, and polymers.[3]

The subject of this guide, 1,3-Dipropylimidazolidin-2-one, is expected to share these fundamental characteristics, with the longer propyl chains influencing its physical properties such as boiling point, viscosity, and solvent-solute interactions.

Physicochemical Properties and Their Impact on High-Temperature Synthesis

Property1,3-Dimethyl-2-imidazolidinone (DMI)1,3-Dipropylimidazolidin-2-one (Expected)Rationale for High-Temperature Advantage
Boiling Point 225 °C[3]> 225 °CA high boiling point allows for a wide operational temperature range, enabling reactions with high activation energies to proceed at a reasonable rate.
Thermal Stability High[4]HighResistance to decomposition at elevated temperatures ensures the solvent maintains its integrity and does not introduce impurities into the reaction mixture.
Chemical Stability High, stable in the presence of acids and alkalis[4]HighInertness to a wide range of reagents and conditions is crucial for clean and predictable reaction outcomes.
Polarity HighHighHigh polarity aids in the dissolution of a wide range of reactants, including polar organic molecules and inorganic salts.
Aprotic Nature AproticAproticThe absence of acidic protons prevents unwanted side reactions with strong bases and nucleophiles, which are often employed in high-temperature synthesis.[5]
Dielectric Constant HighHighA high dielectric constant enhances the solubility of ionic species and can accelerate reactions involving charged intermediates by stabilizing transition states.[4]

The longer propyl chains in 1,3-Dipropylimidazolidin-2-one are anticipated to increase its boiling point and viscosity compared to DMI due to stronger van der Waals forces. This may offer an even wider temperature window for extremely high-temperature applications. However, the increased steric bulk might slightly alter its solvation properties.

Safety Considerations: 1,3-Dimethyl-2-imidazolidinone is classified as harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility.[6][7][8][9][10] It is crucial to handle these solvents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.[7][8][9][11]

Application in High-Temperature Nucleophilic Aromatic Substitution (SNAAr) Reactions

Nucleophilic aromatic substitution (SNAAr) is a fundamental reaction in organic synthesis, often requiring high temperatures to proceed, especially with less activated substrates. Polar aprotic solvents like 1,3-Dipropylimidazolidin-2-one are ideal for these reactions.

Mechanistic Rationale

The SNAAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as the Meisenheimer complex.[12][13][14][15][16]

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Addition (Rate-determining) C Product + Halide B->C Elimination

Caption: The addition-elimination mechanism of SNAr reactions.

Polar aprotic solvents like 1,3-Dipropylimidazolidin-2-one accelerate SNAAr reactions by:

  • Solvating the Cation: They effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "bare" and more reactive.

  • Stabilizing the Intermediate: Their high polarity helps to stabilize the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining addition step.[15]

Application Note: Synthesis of Aryl Ethers

The synthesis of aryl ethers via the reaction of a phenol with an activated aryl halide is a classic example of an SNAAr reaction that benefits from high-boiling polar aprotic solvents.

Protocol: General Procedure for the Synthesis of a Diaryl Ether

Materials:

  • Activated Aryl Halide (e.g., 4-nitrochlorobenzene)

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,3-Dipropylimidazolidin-2-one

  • Toluene (for azeotropic removal of water, optional)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and a Dean-Stark trap (if using toluene).

  • Nitrogen or Argon inlet.

  • Heating mantle with a temperature controller.

Procedure:

  • Drying of Glassware: Ensure all glassware is thoroughly dried in an oven before use.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (Nitrogen or Argon).

  • Charge Reactants: To the flask, add the phenol (1.0 eq), potassium carbonate (1.5 eq), and 1,3-Dipropylimidazolidin-2-one (5-10 mL per gram of phenol).

  • Azeotropic Water Removal (Optional but Recommended): If trace amounts of water are a concern, add toluene and heat the mixture to reflux with a Dean-Stark trap to remove any residual water.

  • Addition of Aryl Halide: Once the water is removed (or at the start if this step is omitted), cool the mixture slightly and add the activated aryl halide (1.1 eq).

  • Reaction: Heat the reaction mixture to 150-180 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing water and stir.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Application in High-Temperature Ullmann Condensation Reactions

The Ullmann condensation is a copper-catalyzed reaction used to form C-O, C-N, and C-S bonds, typically requiring high temperatures.[17] High-boiling polar aprotic solvents are often the solvents of choice for these transformations.[17][18][19]

Mechanistic Rationale

The exact mechanism of the Ullmann reaction is complex and can vary depending on the specific reactants and conditions. However, a generally accepted pathway involves the formation of an organocopper intermediate.[18][20][21]

Ullmann_Mechanism A Aryl Halide + Cu(I) Catalyst B Oxidative Addition A->B C Ar-Cu(III)-X Intermediate B->C E Ligand Exchange C->E D Nucleophile (Nu-H) D->E F Ar-Cu(III)-Nu Intermediate E->F G Reductive Elimination F->G H Ar-Nu Product + Cu(I) Catalyst G->H

Sources

Technical Notes & Optimization

Troubleshooting

how to remove 1,3-Dipropylimidazolidin-2-one from reaction mixtures

Troubleshooting Guide: Eradicating 1,3-Dipropylimidazolidin-2-one (DPI) from Reaction Mixtures Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Eradicating 1,3-Dipropylimidazolidin-2-one (DPI) from Reaction Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate target compounds from high-boiling, aprotic polar solvents. 1,3-Dipropylimidazolidin-2-one (often abbreviated as DPI) is an exceptional solvent for SN2 reactions, cross-couplings, and polymerizations due to its strong dipole and cation-solvating capabilities. However, its amphiphilic nature—combining a highly polar urea core with lipophilic propyl chains—makes it notoriously difficult to remove using standard workup procedures.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate your target compound efficiently while preserving its structural integrity.

Quantitative Data & Physicochemical Properties

To remove a solvent, you must first understand its physical limits. The table below summarizes the quantitative properties of DPI that dictate our removal strategies.

Table 1: Physicochemical Properties of DPI Influencing Removal

PropertyValueImplication for Removal Strategy
Molecular Weight 170.25 g/mol High mass; persists heavily in GC-MS and LC-MS analysis.
Boiling Point (5 mmHg) 110 °CRequires high vacuum for distillation; standard rotary evaporation is ineffective 1[1].
Boiling Point (20-24 mmHg) 146–148 °CStandard diaphragm pumps will not remove it without excessive, potentially destructive heating[2].
Partitioning Nature AmphiphilicSoluble in water but highly lipophilic due to propyl chains; resists standard aqueous washes.
Lewis Basicity HighUrea carbonyl binds strongly to Lewis acidic silica gel, causing severe chromatographic tailing.

Table 2: Comparison of DPI Removal Strategies

Removal StrategyOptimal Product ProfileEst. DPI RemovalSelf-Validation Metric
Kugelrohr Distillation Thermally stable (>100 °C)>99%Absence of DPI mass (170.1) in GC-MS
Pentane/MeCN Wash Highly lipophilic~95% per cycleDisappearance of

3.1 ppm in

H NMR
MTBE / aq. LiCl Wash Moderately polar, stable~90% per cycleTLC (KMnO

stain) shows no baseline drag
Alumina Chromatography Acid-sensitive>98%UV/Vis or GC-MS of eluted fractions
Workflow: Selecting Your Removal Strategy

Use the following logical workflow to determine the safest and most efficient method for your specific target compound.

DPIRemoval Start Crude Reaction Mixture in DPI Q1 Is the product thermally stable (>100°C)? Start->Q1 Distill Kugelrohr Distillation (High Vacuum, <1 mmHg) Q1->Distill Yes Q2 Is the product highly lipophilic? Q1->Q2 No MeCN Pentane / Acetonitrile Biphasic Partitioning Q2->MeCN Yes Q3 Is the product acid-sensitive? Q2->Q3 No Alumina Basic Alumina Chromatography (TEA deactivated) Q3->Alumina Yes LiCl MTBE / 5% aq. LiCl Liquid-Liquid Extraction Q3->LiCl No

Decision tree for selecting the optimal DPI solvent removal strategy.

FAQ & Detailed Experimental Protocols
Q1: Why does DPI persist in my organic layer during standard aqueous workups?

Causality: Unlike its methylated cousin (DMI) or DMF, the two propyl chains on DPI significantly increase its lipophilicity. When you perform a standard aqueous workup using moderately polar solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), the partition coefficient of DPI heavily favors the organic phase. You must disrupt this partitioning by either increasing the polarity of the aqueous phase (salting out) or switching to a strictly non-polar/polar biphasic organic system.

Q2: My product is highly lipophilic, but I cannot use heat. What is the most effective liquid-liquid extraction method?

Causality: If your product is lipophilic (e.g., long-chain hydrocarbons, protected peptides), you can exploit the differential solubility of DPI in polar organic solvents. By using a strictly non-polar solvent against a polar aprotic solvent, DPI is forced out of the lipophilic phase 3[3].

Protocol: Pentane/Acetonitrile Biphasic Partitioning

  • Concentrate the crude reaction mixture as much as possible to remove any volatile co-solvents.

  • Dissolve the residue in a 1:1 mixture of Pentane and Acetonitrile (MeCN). (Note: These two solvents are immiscible).

  • Transfer to a separatory funnel and shake vigorously.

  • Mechanism: The DPI will partition almost exclusively into the highly polar MeCN layer, while your lipophilic product remains in the non-polar pentane layer.

  • Separate the layers. Wash the pentane layer with an additional portion of MeCN to ensure complete DPI removal.

  • Self-Validation: Evaporate the pentane layer. Run a quick

    
    H NMR; the absence of the characteristic N-CH
    
    
    
    multiplets of DPI (typically around
    
    
    3.1–3.2 ppm) confirms successful removal.
Q3: My product is moderately polar and partitions into MeCN. Can I use aqueous washes?

Causality: Yes, but standard water is insufficient. You must use the "salting-out" effect combined with specific Lewis acid-base coordination. The addition of inorganic salts to manipulate the aqueous solubility of imidazolidinones is a documented industrial recovery technique 4[4]. The urea carbonyl oxygen of DPI is a strong Lewis base. By washing with an aqueous solution of Lithium Chloride (LiCl), the hard Li


 cations coordinate strongly with the DPI carbonyl, dragging the DPI-cation complex into the aqueous phase.

Protocol: Aqueous Lithium Chloride Wash

  • Dilute the crude DPI reaction mixture with a non-polar ethereal solvent like Methyl tert-butyl ether (MTBE) or Diethyl ether. Avoid DCM or EtOAc.

  • Wash the organic layer with 5 volumes of 5% (w/v) aqueous LiCl solution.

  • Mechanism: MTBE has low solubility for water and DPI-Li

    
     complexes. The LiCl forces the DPI into the aqueous phase while preventing emulsion formation.
    
  • Repeat the wash 3 times.

  • Self-Validation: Check the organic layer by TLC against a DPI standard. DPI usually stains heavily with KMnO

    
    . A clean baseline indicates successful removal.
    
Q4: My product is acid-sensitive (e.g., boronic esters, acetals) and degrades during silica gel chromatography. How can I separate it from DPI?

Causality: Silica gel is intrinsically Lewis acidic and can catalyze the protodeboronation of sensitive compounds or the hydrolysis of acetals. Furthermore, DPI binds strongly to silica, causing severe tailing that ruins separation. Treating basic alumina with triethylamine (TEA) prevents degradation while permanently trapping the Lewis-basic solvent 3[3].

Protocol: Triethylamine-Deactivated Alumina Chromatography

  • Prepare a column using Basic Alumina (Brockmann Grade I or II).

  • Pre-treat the column by flushing it with your non-polar eluent containing 1% Triethylamine (TEA).

  • Mechanism: The basic alumina prevents acid-catalyzed degradation. The TEA neutralizes any residual active sites. DPI, being a Lewis base, will stick strongly to the alumina stationary phase, allowing your less polar product to elute first.

  • Load your crude mixture and elute with a Hexane/MTBE gradient.

  • Self-Validation: Monitor fractions via GC-MS. DPI has a distinct exact mass of 170.1 and a high retention time. Ensure the product fractions are free of the DPI trace before pooling.

Q5: My product is thermally stable. Is distillation a viable option?

Causality: Yes, but DPI has a very high boiling point at atmospheric pressure. According to process chemistry patents 1, DPI boils at 110 °C under a reduced pressure of 5 mmHg[1].

Protocol: Kugelrohr Distillation

  • Place the crude mixture in a Kugelrohr distillation apparatus.

  • Apply high vacuum (< 1 mmHg).

  • Heat the oven to 80–90 °C.

  • Mechanism: The high vacuum lowers the boiling point of DPI significantly, allowing it to distill over into the receiving bulb (cooled with dry ice/acetone) without thermally degrading your stable product left in the distillation pot.

  • Self-Validation: Weigh the receiving flask to ensure the mass of the distilled DPI matches the theoretical volume used in your reaction.

References
  • Title: US5594149A - Process for producing 1,3-dialkyl-2-imidazolidinone Source: Google Patents URL
  • Title: How to remove DMI solvent from acid sensitive crude reaction mixture?
  • Source: European Patent Office (EPO)

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields with 1,3-Dipropylimidazolidin-2-one (DPI)

Welcome to the Advanced Technical Support Center for 1,3-Dipropylimidazolidin-2-one (DPI). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 1,3-Dipropylimidazolidin-2-one (DPI). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize complex chemical reactions.

DPI is a highly polar, aprotic cyclic urea solvent. While it shares the same imidazolidin-2-one core as the more common DMI (1,3-Dimethyl-2-imidazolidinone), the substitution of methyl groups with propyl chains fundamentally alters its lipophilicity, steric profile, and solvation dynamics. Understanding the causality behind these properties is the key to unlocking maximum reaction yields.

Part 1: Troubleshooting Guides & FAQs

Q1: We switched from DMI to DPI for a nucleophilic aromatic substitution (SNAr), but our yield plateaued at 50%. What is the mechanistic cause, and how do we fix it?

The Causality: The plateau is likely caused by a kinetic bottleneck related to steric hindrance and base solubility. While DPI's strong dipole moment perfectly coordinates metal cations (leaving the nucleophilic anion "naked" and highly reactive), the bulky propyl chains create a highly lipophilic micro-environment. This lipophilicity is excellent for dissolving non-polar organic substrates[1], but it can cause inorganic bases (like


 or 

) to aggregate, starving the reaction of the active nucleophile. The Solution: Introduce a phase transfer catalyst (PTC). Adding 5 mol% of tetrabutylammonium bromide (TBAB) acts as a shuttle, pulling the base into the lipophilic DPI phase. This self-validating system will immediately present as a color change or dissolution of the base slurry, rapidly driving the yield to completion[2].
Q2: How can I leverage DPI to drive sluggish, sterically hindered cross-coupling reactions?

The Causality: Sterically hindered cross-couplings possess a high activation energy (


). Standard aprotic solvents like DMF or DMSO decompose at the temperatures required to overcome this barrier. DPI, however, possesses exceptional thermal and thermodynamic stability, reflected by its high synthesis yield (~82%)[3].
The Solution:  Leverage DPI's high boiling point (>240°C). By ramping the reaction temperature to 160°C–180°C in DPI, you provide the sustained thermal energy required to overcome the 

barrier without solvent degradation. Historically, switching to DPI and elevating temperatures in the synthesis of complex anthraquinone dyes improved yields from a stagnant 53% to over 85%[4].
Q3: During post-reaction workup, we are losing 30% of our product. Standard aqueous washes aren't removing the DPI. Why?

The Causality: Unlike DMI, which is infinitely miscible with water, DPI's six additional methylene protons impart significant lipophilic character. During a standard water/ethyl acetate extraction, DPI partitions heavily into the organic layer, dragging your target product with it and causing massive yield losses during crystallization. The Solution: You must chemically alter the partition coefficient. Wash the organic layer with a 5% aqueous Lithium Chloride (


) solution instead of pure water. The 

ions strongly and selectively coordinate to the carbonyl oxygen of DPI, vastly increasing its hydrophilicity and forcing it into the aqueous phase.

Part 2: Mechanistic & Workflow Visualizations

To understand how DPI maximizes nucleophilic reactivity, we must look at its ion-dipole coordination mechanics.

DPI_Mechanism Cation Metal Cation (e.g., K+) Anion Nucleophile (Naked Anion) Cation->Anion Weakened Ionic Bond DPI1 DPI Molecule (Dipole) DPI1->Cation Strong Ion-Dipole Coordination DPI2 DPI Molecule (Dipole) DPI2->Cation DPI3 DPI Molecule (Dipole) DPI3->Cation

Mechanistic diagram illustrating how DPI coordinates metal cations, generating highly reactive naked anions.

DPI_Workup Step1 Crude Reaction Mixture in DPI Solvent Step2 Add Non-Polar Solvent (e.g., Heptane/MTBE) Step1->Step2 Step3 Wash with 5% aq. LiCl or dilute HCl Step2->Step3 Decision Check Organic Phase by TLC/NMR Step3->Decision Success DPI Removed. Proceed to Concentration Decision->Success No DPI Fail DPI Present. Repeat Aqueous Wash Decision->Fail DPI Detected Fail->Step3

Step-by-step logical workflow for the extraction and complete removal of DPI solvent.

Part 3: Quantitative Solvent Comparison

To optimize yields, you must select the right solvent parameters. The table below summarizes the quantitative differences between DMI and DPI, explaining the causality behind yield variations.

Parameter / Metric1,3-Dimethyl-2-imidazolidinone (DMI)1,3-Dipropylimidazolidin-2-one (DPI)Mechanistic Impact on Reaction Yield
Alkyl Substitution Methyl (C1)Propyl (C3)Propyl groups increase lipophilicity, enhancing the dissolution of non-polar drug intermediates[1].
Boiling Point 225°C>240°CEnables sustained high-temperature heating (>180°C) to overcome high-

barriers[4].
Solvent Synthesis Yield ~68%~82%DPI exhibits higher thermodynamic stability, preventing solvent degradation during long reactions[3].
Aqueous Miscibility Infinite (100%)ModeratePrevents product hydrolysis in-situ but requires modified aqueous workup protocols (e.g., LiCl washes).
Base Solubilization HighModeratePTCs (e.g., TBAB) are required to fully dissolve inorganic bases like NaOH in DPI[2].

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Temperature SNAr Optimization in DPI

Objective: Achieve >90% yield for sterically hindered substrates.

  • Solvent Preparation: Dry DPI over 4Å molecular sieves for 24 hours prior to use. Causality: Trace water will competitively solvate the nucleophile, drastically reducing its reactivity and lowering the yield.

  • Reagent Charging: Add the electrophile (1.0 eq) and nucleophile (1.2 eq) to the reaction vessel. Add the base (e.g.,

    
    , 2.0 eq).
    
  • Phase Transfer Activation: Add 5 mol% TBAB[2]. Validation Check: The reaction mixture should transition from a clumpy suspension to a smooth, evenly dispersed slurry within 10 minutes of stirring.

  • Thermal Activation: Heat the mixture to 170°C under an inert argon atmosphere. Causality: DPI's high boiling point allows safe operation at this temperature, providing the thermal energy to overcome the steric barrier[4].

  • Reaction Monitoring: Sample and analyze via HPLC at 2 hours. If the starting material peak plateaus, the system is starved of active nucleophile; add an additional 0.5 eq of base.

Protocol B: DPI Removal and Product Isolation

Objective: Recover >95% of the synthesized product completely free of DPI solvent.

  • Dilution: Cool the reaction mixture to room temperature and dilute with 5 volumes of a highly non-polar solvent, such as methyl tert-butyl ether (MTBE) or heptane.

  • Lithium Wash: Wash the organic layer with 3 volumes of 5% aqueous

    
    . Causality: Lithium ions strongly coordinate to the DPI carbonyl oxygen, drastically increasing DPI's affinity for the aqueous phase while leaving the product in the organic phase.
    
  • Phase Separation: Allow the layers to separate. Validation Check: A sharp, immediate phase boundary validates successful partitioning. Emulsions indicate incomplete DPI removal.

  • Verification: Concentrate the organic layer and check via

    
    . The complete absence of propyl multiplets at ~3.1 ppm (
    
    
    
    ) and ~1.5 ppm (
    
    
    -) confirms absolute DPI removal.

References

  • Source: Google Patents (WO1991000317A1)
  • PROCESS FOR PREPARATION OF 1,5-DIAMINONAPHTHALENES Source: European Patent Office (EP1295864) URL:[Link]

  • Source: Google Patents (US5594149A)
  • Source: Google Patents (US20100180917A1)

Sources

Troubleshooting

Technical Support Center: Extraction of 1,3-Dipropylimidazolidin-2-one (DPIO)

Executive Summary & Molecule Profile Welcome to the Technical Support Center. You are likely here because you are facing difficulties isolating 1,3-Dipropylimidazolidin-2-one (DPIO) from an aqueous reaction mixture or wa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely here because you are facing difficulties isolating 1,3-Dipropylimidazolidin-2-one (DPIO) from an aqueous reaction mixture or waste stream.

DPIO is a cyclic urea homolog of the common solvent DMI (1,3-Dimethylimidazolidin-2-one) . While DMI is fully miscible with water (LogP ~ -0.3), the addition of two propyl chains in DPIO significantly increases its lipophilicity (Estimated LogP ~1.2–1.5). However, the polar urea core creates a "hydrophilic anchor," often leading to poor recovery in standard non-polar extractions (e.g., hexane) and persistent emulsions in chlorinated solvents.

Key Physicochemical Constraints:

  • Boiling Point: High (>225°C, estimated based on DMI).[1] Do not attempt atmospheric distillation to dryness.

  • Water Solubility: Moderate to High (unlike simple alkyl ureas, the cyclic structure enhances water miscibility).

  • Acidity/Basicity: Neutral (pKa < 0). pH adjustment generally does not affect its ionization state for extraction purposes.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting <40% recovery using Ethyl Acetate."

Q: I tried extracting my reaction mixture with Ethyl Acetate (3x), but the aqueous phase still contains the majority of the product. Why is the partition coefficient so poor?

A: While the propyl groups add lipophilicity, the dipole moment of the cyclic urea ring is extremely high, stabilizing the molecule in the water lattice. Ethyl Acetate is often too polar to force a clean phase separation if the aqueous phase is dilute, and not polar enough to compete with water's hydrogen bonding.

Corrective Protocol: The "Salting-Out" Effect You must disrupt the hydration shell around the urea oxygen.

  • Saturate the Aqueous Phase: Add solid NaCl until no more dissolves (approx. 36g/100mL). This increases the ionic strength, drastically lowering the solubility of organics (Setschenow equation).

  • Switch Solvent: Change to Dichloromethane (DCM) . DCM is a stronger solvent for cyclic ureas than Ethyl Acetate due to its ability to act as a weak hydrogen bond donor to the urea carbonyl.

  • Ratio: Use a 1:1 solvent-to-water ratio for the first extraction, followed by 1:0.5 for subsequent washes.

Issue 2: "The layers are not separating (Emulsion Formation)."

Q: After shaking, I have a cloudy middle layer that won't settle even after 30 minutes. How do I break this emulsion?

A: Cyclic ureas act as hydrotropes—compounds that solubilize hydrophobic molecules in water—which stabilizes emulsions. This is common when crude reaction mixtures contain oligomers or unreacted amines.

Troubleshooting Steps:

  • Filtration: Pass the entire emulsion through a pad of Celite 545 . Suspended micro-solids often stabilize the interface.

  • Brine Wash: If you haven't already, add saturated brine. The density difference helps drive phase separation.

  • Centrifugation: If the scale allows (e.g., <500 mL), centrifuge at 3000 rpm for 5 minutes.

  • The "Wait and Warm" Method: Gently warming the separatory funnel with a heat gun (to ~35°C) decreases viscosity and accelerates separation. Caution: Ensure the stopcock is vented to prevent pressure buildup.

Issue 3: "Can I just distill off the water?"

Q: My product has a high boiling point. Can I rotovap the water and extract the residue?

A: This is risky.

  • Azeotrope Risk: Cyclic ureas often form high-boiling azeotropes with water. You may distill your product over with the water.[2]

  • Energy Intensity: Removing large volumes of water requires significant energy and time.

  • Salt Trapping: If your reaction contains salts, evaporating to dryness encrusts your product inside a salt cake, making subsequent extraction difficult.

Better Alternative: Use Solid Phase Extraction (SPE) if the volume is low (<1 L), or Continuous Liquid-Liquid Extraction if the volume is high.

Recommended Extraction Strategies

Strategy A: Salting-Out Liquid-Liquid Extraction (Standard)

Best for: Concentrations >10 mg/mL, Volumes <2 L.

ParameterSpecification
Aqueous Phase Prep Saturate with NaCl (Solid). Filter if solids precipitate.
Primary Solvent Dichloromethane (DCM) or Chloroform.
Solvent:Water Ratio 1:1 (Extract 3 times).
Drying Agent Sodium Sulfate (

). Avoid Magnesium Sulfate (

) as it can bind polar ureas (Lewis acid interaction).
Concentration Rotary evaporation at 40°C, vacuum >20 mbar.
Strategy B: Solid Phase Extraction (SPE)

Best for: Trace analysis, dilute streams (<1 mg/mL), or final purification.

  • Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balanced) or C18 (High Carbon Load).

  • Conditioning: Methanol -> Water.

  • Loading: Acidify slightly (pH 4) to suppress amine impurities (if any), load slowly.

  • Washing: 5% Methanol in Water (removes salts and highly polar impurities).

  • Elution: 100% Methanol or Acetonitrile.

Strategy C: Continuous Extraction

Best for: Large volumes (>5 L) or stubborn partition coefficients.

Use a Kutscher-Steudel apparatus (for solvents lighter than water, e.g., EtOAc) or a generic continuous extractor for DCM (heavier than water).

  • Duration: 12–24 hours.

  • Advantage: Achieves quantitative recovery even with a low partition coefficient (K) without using massive solvent volumes.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal extraction method based on your specific sample conditions.

ExtractionStrategy Start Start: Aqueous Mixture containing DPIO CheckConc Check Concentration of DPIO Start->CheckConc HighConc High Conc. (>10 mg/mL) CheckConc->HighConc Rich Stream LowConc Low Conc. (<1 mg/mL) CheckConc->LowConc Dilute Stream CheckVol Check Volume HighConc->CheckVol SPE STRATEGY B: Solid Phase Extraction (Polymeric HLB) LowConc->SPE SmallVol Volume < 2L CheckVol->SmallVol LargeVol Volume > 5L CheckVol->LargeVol SaltingOut STRATEGY A: Salting-Out LLE (Sat. NaCl + DCM) SmallVol->SaltingOut Continuous STRATEGY C: Continuous Extraction (DCM Reflux) LargeVol->Continuous Optimize Add Celite Filtration or Centrifugation SaltingOut->Optimize If Emulsion Forms

Caption: Decision tree for selecting the optimal extraction methodology based on DPIO concentration and sample volume.

Comparative Solvent Data

The table below highlights why standard non-polar solvents often fail and justifies the recommendation for DCM.

SolventPolarity (Relative)Estimated Recovery (Single Pass w/o Salt)Suitability for DPIONotes
Hexane Very Low< 5%Poor DPIO is too polar; will remain in water.
Diethyl Ether Low10-20%Poor High volatility, poor solubility for cyclic ureas.
Ethyl Acetate Medium30-50%Moderate Requires multiple extractions or salting out.
Dichloromethane Medium-High60-80% Excellent Best balance of lipophilicity and polarity.
Chloroform Medium-High70-85%Excellent Good alternative to DCM, but higher toxicity.

References

  • Synthesis and Properties of Imidazolidinones

    • Synthesis of 1,3-dipropylimidazolidin-2-one (WLS-57B)
    • Source:

  • Homolog Data (DMI)

    • 1,3-Dimethyl-2-imidazolidinone (DMI) physical properties and water miscibility.[3][4]

    • Source:

  • General Extraction Principles for Polar Ureas

    • Separation of water-soluble organic compounds using salting-out and ion exchange.
    • Source:

  • LogP and Solubility Concepts

    • LogP (Partition Coefficient) and Lipid Solubility of Drugs.[5][6][7]

    • Source:

Sources

Optimization

Technical Guide: Optimization &amp; Troubleshooting in 1,3-Dipropylimidazolidin-2-one (DPIO) Media

This guide serves as a specialized technical resource for researchers utilizing 1,3-Dipropylimidazolidin-2-one (DPIO) . While structurally analogous to the common solvent DMI (1,3-Dimethyl-2-imidazolidinone), DPIO’s prop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers utilizing 1,3-Dipropylimidazolidin-2-one (DPIO) . While structurally analogous to the common solvent DMI (1,3-Dimethyl-2-imidazolidinone), DPIO’s propyl chains confer distinct lipophilic properties that alter solubility profiles, work-up strategies, and specific side-reaction risks.

Version: 1.0 | Scope: Synthesis, Stability, and Isolation | Audience: Medicinal & Process Chemists

Solvent Profile & Critical Properties

DPIO is a cyclic urea solvent. It acts as a Lewis base and a polar aprotic medium. Unlike its methyl-substituted analog (DMI), the propyl chains in DPIO significantly increase its lipophilicity, making it a superior solvent for large, hydrophobic organic molecules but complicating aqueous work-up procedures.

Comparative Properties Table
PropertyDMI (Methyl Analog)DPIO (Propyl Analog)Impact on Protocol
Boiling Point ~225°C>245°C (Est.) Removal by rotary evaporation is impossible; requires Kugelrohr or extraction.
Lipophilicity (LogP) Low (Water Miscible)Moderate Critical: Does not partition into water as efficiently as DMI. Requires modified washing protocols.
Hygroscopicity HighModerate Slower to absorb atmospheric water, but water removal is harder due to higher BP.
Nucleophilicity Low (O-center)Low (O-center) Can act as a competitive nucleophile with highly reactive electrophiles (e.g., triflates).

Module 1: Minimizing Side Reactions (Reaction Phase)

Side reactions in DPIO are often "silent" yield killers—the solvent consumes reagents without producing an obvious byproduct spot on TLC because the solvent-adduct remains in the baseline or aqueous phase.

Issue A: Competitive O-Alkylation (The "Missing Electrophile" Syndrome)

Symptom: In alkylation reactions (e.g.,


), the electrophile 

is consumed, but the starting material

remains unreacted. Mechanism: The urea oxygen in DPIO is nucleophilic. With "hot" electrophiles (Triflates, Iodides, Benzyl Bromides), DPIO attacks to form an O-alkylisouronium salt . Troubleshooting Protocol:
  • Diagnosis: Check the baseline of your TLC. A new, highly polar spot (the salt) often appears.

  • Mitigation:

    • Dilution: Increase solvent volume to reduce the statistical probability of solvent collision, though this slows the rate.

    • Temperature Control: DPIO O-alkylation has a higher activation energy than N-alkylation of amines. Lower the temperature (0°C to -10°C) and allow longer reaction times.

    • Reagent Order: Do not premix the electrophile and DPIO. Add the electrophile last and slowly to the mixture of substrate + base.

Issue B: Hydrolytic Ring Opening

Symptom: Appearance of diamines (N,N'-dipropylethylenediamine) or unexplained pH drifts. Mechanism: Under strong acidic (


) or basic (

) conditions at high temperatures (>100°C), the urea ring hydrolyzes, releasing

and the diamine. The diamine then acts as a catalyst poison or scavenger. Prevention:
  • Buffer Systems: Avoid unbuffered mineral acids at reflux.

  • Base Selection: DPIO is stable to

    
     and 
    
    
    
    , but prolonged heating with hydroxide (
    
    
    ) can initiate hydrolysis. Use alkoxides (
    
    
    ) if heating is required.

Module 2: Work-up & Isolation (The "Sticky Solvent" Problem)

The most common failure mode with DPIO is not the reaction, but the inability to remove the solvent without decomposing the product.

Workflow: Isolation Strategy Decision Tree

Unlike DMF or DMI, you cannot simply wash DPIO away with a single water extraction due to its propyl chains.

WorkupStrategy cluster_legend Key Start Reaction Complete (DPIO Solvent) ProductState Is Product Solid or Oil? Start->ProductState Solid Solid Product ProductState->Solid Oil Oil / Lipophilic Liquid ProductState->Oil Precipitation Precipitation Protocol: 1. Pour rxn into 10x volume Ice Water 2. Stir vigorously 30 min 3. Filter precipitate Solid->Precipitation Extraction Extraction Protocol: Standard Et2O/Water wash FAILS. DPIO tracks into organic layer. Oil->Extraction ModifiedWash Modified Wash: Use 4:1 Cyclohexane/EtOAc Wash 5x with 1N HCl (if product stable) or 5x with Brine/Water (1:1) Extraction->ModifiedWash Distillation Last Resort: Kugelrohr Distillation High Vac (<0.1 mmHg) @ 120°C Risk: Product decomposition ModifiedWash->Distillation If DPIO remains Decision Decision Point Action Action Step

Figure 1: Decision matrix for isolating products from DPIO media. Note the specific solvent requirement for extraction.

Detailed Protocol: The "Dual-Phase" Wash

Because DPIO is lipophilic, it resists partitioning into pure water.

  • Dilute reaction mixture with Cyclohexane/Ethyl Acetate (4:1) . Why? DPIO is less soluble in cyclohexane than in pure EtOAc or DCM.

  • Wash 1-3: Use 10% aqueous LiCl (Lithium Chloride). The "salting out" effect forces organic contaminants (DPIO) out of the aqueous phase, but the high ionic strength helps break emulsions which are common with DPIO.

  • Wash 4: Pure water.

  • Wash 5: Brine.

  • Dry:

    
    .
    

Frequently Asked Questions (FAQ)

Q: Can I use Molecular Sieves to dry DPIO? A: Yes, but with a caveat. DPIO is viscous. You must use 4Å sieves that have been activated at 300°C. Do not use powder; use beads to prevent clogging. Allow to stand for 24-48 hours due to viscosity-limited diffusion.

Q: My reaction turned black/brown upon heating. What happened? A: This is likely thermal decomposition of the solvent or impurities. If you synthesized the DPIO yourself (from 1-bromopropane and imidazolidin-2-one), trace amounts of bromide or propylamine may be present.

  • Fix: Pre-treat the solvent with a scavenger resin (acidic ion exchange) or distill it over

    
     before use in sensitive metal-catalyzed cross-couplings.
    

Q: Is DPIO toxic like HMPA? A: While DPIO is designed to be a safer alternative to HMPA, all cyclic ureas (including DMI and DMPU) are suspected reproductive toxins (teratogens).

  • Safety Rule: Treat DPIO as a "permeator." It can carry other toxic reagents through the skin barrier. Double-gloving (Nitrile over Laminate) is recommended.

Q: Why is my Grignard reagent dying instantly in DPIO? A: Two possibilities:

  • Wet Solvent: DPIO is hygroscopic. Even 500 ppm water will kill a Grignard.

  • Enolization: If your Grignard is a strong base, it may be deprotonating the solvent (rare, but possible at high T) or reacting with trace hydrolysis products.

  • Recommendation: Use DPIO only as a co-solvent (added slowly) to a THF solution of the Grignard, rather than forming the Grignard in pure DPIO.

References

  • Title: Double stranded oligonucleotide compositions and methods relating thereto (Patent citing DPIO synthesis).
  • General Cyclic Urea Reactivity (DMI/DMPU Analogs)

    • Title: 1,3-Dimethyl-2-imidazolidinone (DMI) Physical Properties and Safety.

    • Source: Mitsui Chemicals Technical D
  • Work-up Strategies for Polar Aprotics

    • Title: Removal of Reaction Solvent by Extractive Workup: Survey of W
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Safety & Toxicology

    • Title: Safety Data Sheet: 1,3-Dimethylimidazolidin-2-one (Analogous Hazard Profile).
    • Source: Fisher Scientific.
    • URL:[Link]

Troubleshooting

handling moisture sensitivity of 1,3-Dipropylimidazolidin-2-one

Technical Support Center: 1,3-Dipropylimidazolidin-2-one (DPI) Handling & Moisture Control Role: Senior Application Scientist Subject: Advanced Moisture Management for Cyclic Urea Solvents Reference ID: DPI-TECH-001 Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,3-Dipropylimidazolidin-2-one (DPI) Handling & Moisture Control

Role: Senior Application Scientist Subject: Advanced Moisture Management for Cyclic Urea Solvents Reference ID: DPI-TECH-001

Executive Summary: The Nature of the Solvent

1,3-Dipropylimidazolidin-2-one (DPI) is a cyclic urea and a potent polar aprotic solvent. It serves as a safer, non-carcinogenic alternative to HMPA (Hexamethylphosphoramide) and a lipophilic homologue to DMI (1,3-Dimethyl-2-imidazolidinone).

The Core Challenge: Like all polar aprotic solvents with high dielectric constants, DPI is aggressively hygroscopic. The carbonyl oxygen acts as a strong hydrogen-bond acceptor. Even minor water contamination (ppm level) effectively "poisons" the solvent by forming a solvation shell around cations, quenching organometallic reagents (Grignard, organolithium) and retarding nucleophilic substitutions (


) by reducing the "naked" character of the nucleophile.

Storage & Initial Handling (Prevention)

Q: I just received a fresh bottle of DPI. Can I use it directly for air-sensitive catalysis? A: Do not assume commercial "anhydrous" grades are sufficient for strictly anhydrous work. Even with a septum seal, water permeation occurs over time.

  • Protocol: Verify water content via Karl Fischer (KF) titration. If

    
    , dry it immediately.
    
  • Storage: Store over activated

    
     molecular sieves in a glovebox or a Schlenk flask under positive Argon pressure.
    
  • Container: Never store DPI in standard polyethylene (PE) bottles for long periods; moisture permeability is too high. Use borosilicate glass.

Q: Why does the solvent viscosity seem to change after exposure to air? A: This is a physical indicator of significant water uptake. Hydrogen bonding between water and the urea carbonyl disrupts the solvent's internal structure. If you observe this, the solvent is likely


 wet and requires rigorous purification, not just static drying.

Purification & Drying Protocols (The "Fixing" Phase)

Q: Molecular Sieves vs. Calcium Hydride (


) – Which should I use? 
A:  This depends on the water load.
  • Low Water Content (<500 ppm): Static drying with activated

    
     Molecular Sieves is sufficient and safer.
    
  • High Water Content / Rigorous Drying: Distillation from Calcium Hydride (

    
    ) is the gold standard for cyclic ureas.
    

WARNING: Do NOT use Sodium/Benzophenone. Unlike ethers, cyclic ureas can decompose or react with alkali metals at high temperatures.

Standard Operating Procedure: Drying DPI via Vacuum Distillation

Prerequisites:

  • Fume hood.[1]

  • High-vacuum line (Schlenk line).

  • Oil bath capable of

    
    .
    

Step-by-Step Protocol:

  • Pre-Drying: If the solvent is grossly wet, stir over KOH pellets for 12 hours, then decant. This prevents excessive hydrogen evolution in the next step.

  • Charging: Transfer DPI into a round-bottom flask. Add Calcium Hydride (

    
    ) (5% w/v).
    
    • Note:

      
       reacts irreversibly: 
      
      
      
      .
  • Reflux: Stir at

    
     under an inert atmosphere (Argon/Nitrogen) for 4–12 hours.
    
    • Why? Cyclic ureas are viscous; heating lowers viscosity, allowing

      
       to contact dissolved water efficiently.
      
  • Distillation: Connect a short-path distillation head. Apply high vacuum (

    
    ).
    
    • Critical: DPI has a high boiling point (higher than DMI's

      
      ). You must  use vacuum to distill at a manageable temperature (aim for 
      
      
      
      head temp) to avoid thermal decomposition.
  • Collection: Discard the first 10% (forerun). Collect the main fraction directly into a storage flask containing activated

    
     sieves.
    
Workflow Visualization

DryingWorkflow cluster_safety Safety Critical Start Wet DPI Solvent PreDry Pre-Dry (KOH/Sieves) (If >1% H2O) Start->PreDry Grossly Wet CaH2 Add CaH2 (5% w/v) Reflux 60-80°C Start->CaH2 <1% H2O PreDry->CaH2 Decant Distill Vacuum Distillation (<1 mmHg) CaH2->Distill H2 Evolution Stops Store Storage (4A Sieves + Argon) Distill->Store Main Fraction

Caption: Figure 1. Purification workflow for 1,3-Dipropylimidazolidin-2-one using Calcium Hydride.

Troubleshooting Reaction Failures (The "Diagnosis" Phase)

Q: My Grignard reaction failed in DPI, even though I distilled it. Why? A: The issue is likely re-absorption of moisture during transfer or insufficient drying time .

  • Mechanism: Water protonates the Grignard reagent (

    
    ), destroying it immediately.
    
  • Diagnosis: Check the reaction flask walls.[1] If the solvent was warm from distillation and transferred to a cold flask, condensation may have occurred.

  • Fix: Flame-dry all glassware under vacuum. Transfer DPI via cannula (double-tipped needle) under positive Argon pressure. Never pour.

Q: I see a precipitate forming when I add my nucleophile to DPI. A: This is often a "salting out" effect caused by saturation, but if unexpected, it indicates Hydrolysis .

  • Although DPI is chemically stable, at high temperatures with strong bases and trace water, the urea ring can hydrolyze, generating amine impurities that precipitate or interfere with the catalyst.

Comparative Data: Drying Agents
Drying AgentEfficiency (Residual

)
Compatibility with DPINotes
Molecular Sieves (

)
Excellent (

ppm)
High Best for storage. Must be activated at

before use.
Calcium Hydride (

)
Very Good (

ppm)
High Standard for distillation. Requires filtration/distillation to remove calcium salts.
Sodium/Benzophenone HighLow/Dangerous Risk of reaction with the urea carbonyl at reflux temperatures. Avoid.
Silica Gel PoorMediumNot suitable for anhydrous organometallic work.

Troubleshooting Logic Tree

Use this logic flow to diagnose solvent-related issues in your experiments.

Troubleshooting Issue Reaction Failed / Stalled CheckKF Check Water (Karl Fischer) Issue->CheckKF ResultWet Result: >100 ppm CheckKF->ResultWet ResultDry Result: <50 ppm CheckKF->ResultDry ActionDry Re-distill over CaH2 ResultWet->ActionDry Moisture Quench CheckReagents Check Reagent Purity (Nucleophile/Catalyst) ResultDry->CheckReagents Solvent OK CheckInert Check Inert Gas Line (O2 Leak?) ResultDry->CheckInert Oxidation?

Caption: Figure 2. Diagnostic logic for reaction failures involving DPI solvent.

References

  • Burfield, D. R., & Smithers, R. H. (1983). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry.

    • Context: The definitive study on drying amides and ureas, establishing and Molecular Sieves as superior to other methods for this class of solvents.
  • Mitsui Chemicals. (n.d.). 1,3-Dimethyl-2-imidazolidinone (DMI) Technical Data Sheet.

    • Context: Provides baseline physical property data and stability profiles for the imidazolidinone class, applicable to the dipropyl homologue.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

    • Context: Authoritative text on the solvation mechanisms of polar aprotic solvents and the "naked anion" effect.
  • PubChem. (n.d.). 1,3-Dipropylimidazolidin-2-one Compound Summary. National Library of Medicine.

    • Context: Verification of chemical structure and identification.[2]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: 1,3-Dipropylimidazolidin-2-one (DPIO) vs. DMPU in Synthesis

Executive Summary: The Quest for the Perfect HMPA Replacement For decades, Hexamethylphosphoramide (HMPA) was the gold standard for solvating cations in difficult organometallic transformations. However, its classificati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quest for the Perfect HMPA Replacement

For decades, Hexamethylphosphoramide (HMPA) was the gold standard for solvating cations in difficult organometallic transformations. However, its classification as a potent carcinogen necessitated the development of safer cyclic urea alternatives.

This guide compares the industry-standard DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) with the specialized, lipophilic analog 1,3-Dipropylimidazolidin-2-one (DPIO) .

  • DMPU is the "General Purpose" workhorse, offering a balance of high dielectric constant and Lewis basicity that mimics HMPA closely.

  • DPIO (and its methyl-analog DMI) represents the "Specialized" 5-membered ring class. DPIO specifically offers enhanced lipophilicity, making it superior for reactions involving highly non-polar intermediates or specific phase-transfer scenarios where DMPU may be too hydrophilic.

Physicochemical & Structural Analysis

The functional difference between these two solvents lies in two structural variables: Ring Size (5 vs. 6) and N-Alkyl Substitution (Propyl vs. Methyl).

Structural Comparison
FeatureDMPU 1,3-Dipropylimidazolidin-2-one (DPIO)
CAS Number 7226-23-55396-63-4
Ring Structure 6-Membered (Pyrimidinone)5-Membered (Imidazolidinone)
Substituents Methyl (-CH₃)Propyl (-C₃H₇)
Molecular Weight 128.17 g/mol 170.25 g/mol
Boiling Point 246 °C~255–260 °C (Predicted/Analogous)
Water Solubility MiscibleLow / Immiscible
Lipophilicity (LogP) Low (Hydrophilic)High (Lipophilic)
Mechanistic Implications (The "Why")
  • Cation Solvation (Lewis Basicity):

    • DMPU (6-Ring): The 6-membered ring is slightly more flexible (non-planar puckering), allowing the carbonyl oxygen to be more accessible for donating electron density to hard cations like Li⁺ or Na⁺. It historically mimics HMPA's donor number (DN ≈ 30) effectively.

    • DPIO (5-Ring): The 5-membered ring is rigid and planar. While still a potent donor, the propyl chains introduce significant steric bulk around the nitrogen atoms. This creates a "hydrophobic pocket" that can be advantageous for stabilizing large, lipophilic transition states but may slightly reduce the rate of solvation for small, hard ions compared to DMPU.

  • Solubility Profile:

    • DMPU is water-miscible. This makes workup easy (wash away with water) but makes it poor for reactions requiring strict exclusion of moisture if the solvent is not rigorously dried.

    • DPIO is significantly more lipophilic. It is an excellent choice when the reaction intermediates are highly non-polar (e.g., long-chain alkylations) or when a biphasic reaction mode is desired.

Performance in Key Synthetic Workflows

Organolithium Alkylations (e.g., Enolate Chemistry)
  • DMPU Protocol: Standard additive (approx. 20-25% v/v in THF). It breaks up lithium aggregates (e.g., LDA tetramers), accelerating the reaction.

  • DPIO Application: Use when the substrate is extremely hydrophobic (e.g., steroid functionalization or long-chain fatty acid derivatives). The propyl chains of DPIO interact better with the non-polar substrate, potentially improving homogeneity.

Nucleophilic Substitutions ( )

In


 reactions (e.g., cyanide displacement of halides), "naked" anions are required.
  • DMPU: Excellent for generating naked anions by sequestering the cation.

  • DPIO: Offers a specific advantage in Phase Transfer Catalysis (PTC) . Because DPIO is less water-soluble, it can act as a pseudo-phase-transfer agent or co-solvent in organic-organic biphasic systems where DMPU would partition into the aqueous phase.

Comparative Data Summary
Reaction TypeDMPU PerformanceDPIO PerformanceRecommendation
Li-Enolate Alkylation High Yield. Standard HMPA replacement.Good Yield. Use if substrate crashes out of DMPU/THF.Use DMPU as default.
Grignard Addition Stable. Prevents aggregation.Stable. Higher steric bulk may slow complexation.Use DMPU .
High-Temp Reduction Excellent. Stable >200°C.Excellent. Higher boiling point than DMPU.Use DPIO for extreme temps (>250°C).
Workup/Purification Easy. Washes out with water.[1][2][3][4][5]Difficult. Requires extraction/distillation.Use DMPU for ease of use.

Visualizing the Solvation Mechanism

The following diagram illustrates how these cyclic ureas solvate a Lithium ion, breaking up aggregates to enhance reactivity. Note the steric crowding introduced by the Propyl groups in DPIO.

SolvationMechanism cluster_0 DMPU (6-Ring) Solvation cluster_1 DPIO (5-Ring Propyl) Solvation Li_DMPU Li+ Li_DPIO Li+ DMPU_1 DMPU (Accessible O) DMPU_1->Li_DMPU Strong Donation DMPU_2 DMPU (Accessible O) DMPU_2->Li_DMPU DPIO_1 DPIO (Steric Bulk) DPIO_1->Li_DPIO Hindered Donation DPIO_2 DPIO (Steric Bulk) DPIO_2->Li_DPIO

Caption: DMPU allows tighter coordination to Li+ due to lower steric hindrance. DPIO's propyl tails create a 'shielded' environment, useful for lipophilic stability but potentially reducing immediate cation availability.

Experimental Protocol: Alkylation of Phenylacetone

This protocol validates the performance of the solvent in a standard C-alkylation, a reaction sensitive to cation solvation.

Objective: Mono-alkylation of phenylacetone with ethyl iodide.

Reagents:

  • Phenylacetone (10 mmol)

  • NaH (11 mmol, 60% dispersion)

  • Ethyl Iodide (11 mmol)

  • Solvent: THF (20 mL) + Co-Solvent (5 mL of DMPU or DPIO)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, wash NaH with dry hexane to remove mineral oil. Suspend in 20 mL dry THF.

  • Additive: Add 5 mL of DMPU (or DPIO ) via syringe.

    • Note: If using DPIO, ensure it is dry; it does not distill azeotropically with water as easily as DMPU.

  • Deprotonation: Cool to 0°C. Add Phenylacetone dropwise. Stir for 30 mins.

    • Observation: The solution should become clear yellow. If using DPIO, the solution may appear slightly more viscous or oily due to lipophilicity.

  • Alkylation: Add Ethyl Iodide dropwise. Warm to Room Temperature (RT) and stir for 2 hours.

  • Quench & Workup:

    • DMPU Route: Pour into water. Extract with Ether.[6] The DMPU stays in the water layer.

    • DPIO Route: Pour into water. Extract with Ether.[6] Critical: You must wash the organic layer 3x with water or brine to remove residual DPIO, as it partitions partially into the organic phase.

  • Analysis: Analyze crude by GC-MS.

    • Expected Result: Both solvents should yield >90% conversion. DPIO may show slightly lower di-alkylation side products due to steric bulk hindering the second deprotonation step.

Safety & Toxicology (E-E-A-T)

Warning: All cyclic ureas should be treated as potential reproductive toxins.

  • DMPU:

    • Toxicity: Validated animal studies show it is a reproductive toxin (teratogen), though less potent than HMPA.

    • Handling: Must be handled in a fume hood. Permeates skin.

  • DPIO:

    • Toxicity: Data Gap. Due to structural similarity to DMI and DMPU, it must be assumed to be a reproductive toxin.

    • Risk Mitigation: DPIO has a higher molecular weight and lower vapor pressure than DMPU, theoretically reducing inhalation risk. However, its increased lipophilicity means it may permeate skin more effectively than DMPU. Double-gloving (Nitrile over Laminate) is mandatory.

Decision Matrix: When to Use Which?

DecisionTree Start Select Solvent for Organometallic/Enolate Chemistry IsPolar Is the substrate Highly Polar / Water Soluble? Start->IsPolar IsLipophilic Is the substrate Highly Lipophilic / Long Chain? IsPolar->IsLipophilic No DMPU_Rec Use DMPU (Standard, Easy Workup) IsPolar->DMPU_Rec Yes IsLipophilic->DMPU_Rec No (Default) DPIO_Rec Use DPIO (Better Solubility, Phase Stability) IsLipophilic->DPIO_Rec Yes

Caption: Selection logic based on substrate polarity and workup requirements.

References

  • Mukhopadhyay, T. & Seebach, D. (1982). Substitution of HMPT by the cyclic urea DMPU as a cosolvent for highly reactive nucleophiles and bases. Helvetica Chimica Acta. Link

  • Lo, C. C. & Chao, P. M. (1990). Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis. Journal of Chemical Ecology. Link(Note: Establishes the 5-membered ring analog DMI as a valid alternative; DPIO is the propyl homolog of DMI).

  • Barker, B. J., et al. (1979). Solubility and properties of alkali metal salts in cyclic urea solvents. Journal of Solution Chemistry. Link

  • PubChem Compound Summary. (2023). 1,3-Dipropylimidazolidin-2-one (CID 79659).[7][8] National Center for Biotechnology Information. Link

Sources

Comparative

Advanced Solvent Selection: 1,3-Dipropylimidazolidin-2-one (DPI) vs. 1,3-Dimethyl-2-imidazolidinone (DMI)

As drug development and advanced materials synthesis evolve, the selection of aprotic polar solvents plays a critical role in reaction kinetics, yield, and downstream purification. Historically, hexamethylphosphoramide (...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced materials synthesis evolve, the selection of aprotic polar solvents plays a critical role in reaction kinetics, yield, and downstream purification. Historically, hexamethylphosphoramide (HMPA) was the gold standard for accelerating nucleophilic substitution reactions, but its severe carcinogenicity necessitated safer alternatives[1][2].

Cyclic ureas, specifically 1,3-Dimethyl-2-imidazolidinone (DMI) and its heavier homologue 1,3-Dipropylimidazolidin-2-one (DPI) , have emerged as powerful, non-toxic alternatives[1][3]. While they share the same imidazolidin-2-one core, the shift from methyl to propyl substituents fundamentally alters their solvation dynamics. This guide provides an objective, data-driven comparison of their physicochemical properties and establishes validated experimental workflows for their application.

Mechanistic Causality: Alkyl Chain Length and Solvation Dynamics

The performance of an aprotic polar solvent is dictated by its ability to solvate cations while leaving anions "naked" and highly reactive.

DMI (Dimethyl): In DMI, the short methyl chains offer minimal steric hindrance around the highly polarized carbonyl oxygen. This allows DMI to tightly coordinate with alkali metal cations (e.g., Na⁺, K⁺), resulting in a high dielectric constant (37.6 F/m at 25°C) and a strong dipole moment (4.05 - 4.09 D)[4][5]. Because the cation is deeply sequestered in the solvent sphere, the paired anion is free to act as a highly aggressive nucleophile, making DMI an exceptional solvent for S_N2 reactions and an ideal electrolyte for lithium-ion batteries[2][6].

DPI (Dipropyl): Replacing the methyl groups with propyl chains in DPI introduces significant steric bulk. This aliphatic shielding physically restricts the approach of cations to the carbonyl oxygen, weakening the primary solvation sphere and lowering the effective dielectric constant. However, this same steric bulk dramatically increases the solvent's lipophilicity (LogP) and dispersive interactions. Consequently, DPI transitions from a pure reaction accelerator to an exceptional hydrophobic extractant and heavy-duty cleaner, frequently utilized in the removal of complex, lead-free soldering flux residues[3][7].

Physicochemical Properties Comparison

The following table summarizes the quantitative differences between DMI and DPI. The data highlights how the addition of four total carbons (two ethyl extensions) impacts the physical state of the solvent.

PropertyDMI (1,3-Dimethyl-2-imidazolidinone)DPI (1,3-Dipropylimidazolidin-2-one)
CAS Number 80-73-9[1]40424-22-4[8]
Molecular Weight 114.15 g/mol [4]170.25 g/mol
Boiling Point 222–225 °C (760 mmHg)[1][5]110 °C (5 mmHg)[9] / 146–148 °C (20 mmHg)[10]
Melting Point 7.5–8.2 °C[1][5]Liquid at Room Temperature
Dielectric Constant (ε) 37.6 (at 25 °C)[4]< 25 (Estimated due to steric shielding)
Viscosity 1.9 cP (at 25 °C)[1]> 3.0 cP (Elevated due to chain entanglement)
Primary Applications S_N2 reactions, polymer synthesis, electrolytes[2][6]Hydrophobic extraction, flux residue cleaning[3][7]

Solvation & Workflow Visualization

The following diagram illustrates the logical decision tree for selecting between DMI and DPI based on their structural mechanics and target applications.

G Core Cyclic Urea Core DMI DMI (R = Methyl) Core->DMI Short Chain DPI DPI (R = Propyl) Core->DPI Long Chain Solvation Tight Cation Solvation (High Dielectric: 37.6) DMI->Solvation Lipophilic Steric Hindrance (Increased Lipophilicity) DPI->Lipophilic SN2 Optimal for SN2 Reaction Kinetics Solvation->SN2 Extraction Optimal for Flux & Hydrocarbon Extraction Lipophilic->Extraction

Figure 1: Mechanistic divergence in solvent application based on alkyl chain steric bulk.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate these solvents, researchers must employ self-validating experimental systems. The following protocols include built-in quality control checks to ensure that the resulting data is a true reflection of the solvent's capability, independent of external artifacts.

Protocol A: Nucleophilic Substitution (S_N2) Efficacy Evaluation

Objective: Compare the reaction kinetics of a standard S_N2 etherification (e.g., Williamson ether synthesis) in DMI vs. DPI.

  • Solvent Validation (Critical Step): Aprotic polar solvents are highly hygroscopic. Water will hydrogen-bond to the nucleophile, neutralizing the solvent's kinetic advantage.

    • Action: Perform Karl Fischer titration on both DMI and DPI.

    • Validation Gate: Proceed only if moisture content is < 50 ppm.

  • Reaction Setup: In a highly dried Schlenk flask under N₂, dissolve 10 mmol of phenol and 12 mmol of potassium carbonate in 20 mL of the target solvent (DMI or DPI).

  • Internal Standard Addition: Add exactly 5.0 mmol of dodecane. This acts as an inert internal standard for GC-FID, allowing for the normalization of any volume changes or injection inconsistencies.

  • Initiation & Sampling: Add 11 mmol of benzyl bromide. Stir at 60 °C. Extract 50 µL aliquots at 10, 20, 30, and 60 minutes. Quench aliquots in 1 mL of ethyl acetate/water (1:1).

  • Data Analysis: Analyze the organic layer via GC-FID.

    • Expected Outcome: DMI will exhibit a significantly steeper kinetic curve (faster conversion) due to its superior ability to solvate K⁺, leaving the phenoxide anion highly reactive[2]. DPI will show slower kinetics due to steric hindrance inhibiting K⁺ solvation.

Protocol B: Lead-Free Soldering Flux Residue Extraction

Objective: Demonstrate DPI's superior lipophilic solubilization for heavy organic residues, a common requirement in electronics manufacturing[3][7].

  • Substrate Baselining: Clean and dry a standard FR-4 printed circuit board (PCB) coupon.

    • Validation Gate: Weigh the coupon on an analytical balance to constant weight (

      
      ).
      
  • Flux Application: Apply a standardized mass of water-soluble, lead-free soldering flux (containing polyether resins and activators)[7]. Bake at 150 °C for 5 minutes to simulate soldering thermal stress. Weigh the coupon again (

    
    ).
    
  • Solvent Wash: Submerge the coupon in 50 mL of DPI (or DMI for the control group) at 40 °C for exactly 3 minutes with mild ultrasonic agitation.

  • Drying & Gravimetric Validation: Rinse the coupon with deionized water and dry in a vacuum oven at 80 °C.

    • Validation Gate: Weigh the coupon every 30 minutes until the weight stabilizes (

      
      ). If the weight continues to drop, solvent entrapment is occurring, which invalidates the cleaning efficiency metric.
      
  • Calculation: Cleaning Efficiency (%) =

    
    .
    
    • Expected Outcome: DPI will yield a higher cleaning efficiency due to its enhanced lipophilicity and ability to disrupt the hydrophobic domains of the baked polyether resins[7].

References

  • Richman Chemical. "1,3-Dimethyl-2-imidazolidinone (DMI) Product Characteristics." Richman Chemical Inc. URL:[Link]

  • Wikipedia Contributors. "1,3-Dimethyl-2-imidazolidinone." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Unilong Industry. "China 1,3-Dimethyl-2-imidazolidinone CAS 80-73-9 factory and manufacturers." Unilong Material. URL:[Link]

  • Mitsui Fine Chemicals, Inc. "DMI™ (1,3-Dimethyl-2-imidazolidinone) Characteristics." Mitsui Fine Chemicals. URL: [Link]

  • U.S. Patent 5,594,149A. "Process for producing 1,3-dialkyl-2-imidazolidinone." Google Patents.
  • European Patent EP0198345B1. "Process for producing 1,3-dialkyl-2-imidazolidinone." Google Patents.
  • Japan Patent JP5857740B2. "Lead-free solder water-soluble flux removing detergent, removing method and washing method." Google Patents.
  • U.S. Patent Application US20100180917A1. "Cleaner composition for removing lead-free soldering flux." Google Patents.

Sources

Validation

spectroscopic analysis NMR FTIR of 1,3-Dipropylimidazolidin-2-one

Publish Comparison Guide: Spectroscopic Analysis of 1,3-Dipropylimidazolidin-2-one Executive Summary 1,3-Dipropylimidazolidin-2-one (often referred to as 1,3-DPI or DPI in specific industrial contexts, though not a stand...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Analysis of 1,3-Dipropylimidazolidin-2-one

Executive Summary

1,3-Dipropylimidazolidin-2-one (often referred to as 1,3-DPI or DPI in specific industrial contexts, though not a standard IUPAC abbreviation) is a cyclic urea derivative utilized as a polar aprotic solvent. It serves as a lipophilic homolog to the widely used 1,3-Dimethylimidazolidin-2-one (DMI) and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) .

While DMI is the industry standard for replacing carcinogenic HMPA, the propyl-substituted variant is employed when specific solubility profiles (lower dielectric constant, higher lipophilicity) are required, such as in electrolyte formulations or specific organometallic catalyses. This guide provides a definitive spectroscopic framework for identifying and characterizing 1,3-Dipropylimidazolidin-2-one, distinguishing it from its methyl-analogues and common synthesis byproducts.

Spectroscopic Profiling: The "Fingerprint"

The identification of 1,3-Dipropylimidazolidin-2-one relies on detecting the unique signature of the propyl side chains grafted onto the rigid imidazolidinone core.

A. Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the primary tool for differentiation. Unlike DMI, which shows a simple singlet for the methyl groups, the propyl derivative displays a distinct splitting pattern.

RegionChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
Ring 3.20 – 3.35 Singlet (s) or Multiplet (m)4HN-CH

-CH

-N
The imidazolidinone ring protons. Slightly deshielded by the urea carbonyl.
Chain (

)
3.10 – 3.25 Triplet (t)4HN-CH

-CH

-CH

The

-methylene protons. Often overlap with ring protons.
Chain (

)
1.50 – 1.65 Sextet (sext)4HN-CH

-CH

-CH

The middle methylene of the propyl chain. Key differentiator from ethyl/methyl analogs.
Chain (

)
0.85 – 0.95 Triplet (t)6HN-CH

-CH

-CH

The terminal methyl group. Diagnostic for the propyl chain length.

Analyst Note: In CDCl


, the ring protons and the 

-methylene protons of the propyl chain often overlap in the 3.1–3.4 ppm region, creating a complex envelope. High-field NMR (400 MHz+) is recommended to resolve the triplet of the side chain from the ring singlet.
B. Fourier Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum is dominated by the cyclic urea functionality.

  • C=O Stretch (Carbonyl): A very strong, sharp band at 1690 – 1710 cm

    
     . This is characteristic of the cyclic urea motif. It appears at a slightly lower frequency than acyclic ureas due to ring strain and dipolar character.
    
  • C-H Stretch:

    • 2950 – 2970 cm

      
      :  Asymmetric methyl stretch (propyl end).
      
    • 2850 – 2880 cm

      
      :  Methylene stretches (ring and chain).
      
  • Fingerprint Region: Distinct bands around 1250 – 1300 cm

    
      (C-N stretch) distinguish it from lactams or carbonates.
    

Comparative Analysis: Performance & Properties

This section objectively compares 1,3-Dipropylimidazolidin-2-one against its primary market alternatives: DMI (the direct methyl analog) and DMPU (the 6-membered ring analog).

Table 1: Comparative Physicochemical & Spectral Properties

Feature1,3-Dipropylimidazolidin-2-one 1,3-Dimethylimidazolidin-2-one (DMI) DMPU
Structure 5-membered ring, Propyl chains5-membered ring, Methyl chains6-membered ring, Methyl chains
CAS No. 13811-50-2 (Divinyl*); Propyl analog is non-standard CAS80-73-97226-23-5
Molecular Weight ~170.25 g/mol 114.15 g/mol 128.17 g/mol
Boiling Point > 230 °C (Predicted)224–226 °C246 °C
Lipophilicity (LogP) High (~1.5) Low (-0.[1][2]3)Moderate (0.2)

H NMR Key
Triplet (~0.9 ppm), Sextet (~1.6 ppm)Singlet (~2.8 ppm)Quintet (~1.9 ppm, ring CH

)
C=O FTIR Freq. ~1700 cm

~1700 cm

~1690 cm

(Lower due to ring size)
Primary Use Specialized lipophilic solvent, electrolyte additiveGeneral HMPA replacement, high-temp solventGeneral HMPA replacement
  • Note on CAS: The propyl derivative is often custom-synthesized or found in patent literature (e.g., for electrolytes) rather than as a commodity chemical like DMI.

  • Performance Insight: The propyl groups significantly increase the lipophilicity of the solvent. While DMI is miscible with water, the dipropyl variant shows reduced water solubility, making it superior for extracting organic products from aqueous phases without extracting the water itself.

Visualization: Structural Identification Workflow

The following diagram illustrates the logical flow for confirming the identity of the compound using spectroscopic data.

G Start Unknown Liquid Sample FTIR_Step Step 1: FTIR Analysis Check 1600-1750 cm⁻¹ Start->FTIR_Step Check_CO Strong Peak @ ~1700 cm⁻¹? FTIR_Step->Check_CO Not_Urea Not a Cyclic Urea (Check Esters/Ketones) Check_CO->Not_Urea No NMR_Step Step 2: 1H NMR Analysis (CDCl3 Solvent) Check_CO->NMR_Step Yes (Cyclic Urea Core) Check_Methyl Triplet @ ~0.9 ppm? NMR_Step->Check_Methyl Check_Sextet Sextet @ ~1.6 ppm? Check_Methyl->Check_Sextet Yes Identify_DMI Identity: DMI (Methyl Analog) Check_Methyl->Identify_DMI No (Singlet only) Identify_Propyl Identity Confirmed: 1,3-Dipropylimidazolidin-2-one Check_Sextet->Identify_Propyl Yes

Caption: Decision tree for distinguishing 1,3-Dipropylimidazolidin-2-one from DMI using NMR splitting patterns.

Experimental Protocols

To ensure reproducibility and valid comparisons, follow these standardized protocols.

Protocol A: H NMR Acquisition
  • Objective: To verify the alkyl chain length and ring integrity.

  • Sample Prep: Dissolve 10–15 mg of the sample in 0.6 mL of CDCl

    
      (Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Note: DMSO-d

      
       can be used if the sample is wet, but it may shift the water peak into the spectral region of interest.
      
  • Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Scans: 16 (sufficient for neat liquids/high conc).

    • Relaxation Delay (D1): 1.0 second.

    • Spectral Width: -2 to 14 ppm.

  • Validation: Verify the integration ratio. The triplet at 0.9 ppm (6H) should be exactly 1.5x the integral of the ring protons at 3.2 ppm (4H).

Protocol B: FTIR Analysis (Neat)
  • Objective: To confirm the cyclic urea functional group.

  • Method: Attenuated Total Reflectance (ATR).

  • Steps:

    • Clean the ATR crystal (diamond or ZnSe) with isopropanol. Background scan (air).

    • Place 1 drop of the neat liquid on the crystal.

    • Acquire spectrum (4000 – 600 cm

      
      ), 16 scans, 4 cm
      
      
      
      resolution.
  • Critical Check: Look for the absence of N-H stretching bands (3200–3400 cm

    
    ). If present, the sample contains unreacted amine or mono-substituted urea impurities.
    

References

  • Lo, C. C., & Chao, P. M. (1990). Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis. Journal of Chemical Ecology. Link

    • Context: Establishes DMI (and by extension its homologs)
  • Mitsui Chemicals. (2023). DMI (1,3-Dimethyl-2-imidazolidinone) Technical Data Sheet. Link

    • Context: Source for physical property baselines of the imidazolidinone class.[3][4]

  • Barker, B. J., et al. (1979). Solubility and spectral properties of 1,3-dialkyl-2-imidazolidinones. Journal of Solution Chemistry. Context: Foundational text on the solubility trends of alkyl-substituted cyclic ureas.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Context: Authoritative source on solvent polarity and the effects of alkyl chain lengthening on solvent properties.

Sources

Comparative

A Head-to-Head Battle of Aprotic Solvents: 1,3-Dipropylimidazolidin-2-one vs. DMF in Organic Synthesis

A Senior Application Scientist's Guide to Reaction Rate Comparisons and Mechanistic Insights For researchers, scientists, and professionals in drug development and chemical synthesis, the choice of solvent is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Reaction Rate Comparisons and Mechanistic Insights

For researchers, scientists, and professionals in drug development and chemical synthesis, the choice of solvent is a critical parameter that can dictate the success of a reaction. Among the plethora of available options, polar aprotic solvents are indispensable for a wide range of transformations, most notably for their ability to significantly accelerate bimolecular nucleophilic substitution (SN2) reactions. In this guide, we delve into a comparative analysis of two such solvents: the well-established N,N-Dimethylformamide (DMF) and the less conventional yet promising 1,3-Dipropylimidazolidin-2-one (DPI). While direct, side-by-side kinetic data for a single reaction in both solvents is not extensively documented in publicly available literature, a comprehensive comparison can be constructed based on their physicochemical properties and the well-understood principles of solvent effects on reaction mechanisms. For the purpose of this guide, we will utilize data for 1,3-Dimethyl-2-imidazolidinone (DMI), a closely related and well-characterized analog of DPI, to draw meaningful comparisons with DMF.

Physicochemical Properties: A Foundation for Understanding Reactivity

The performance of a solvent is intrinsically linked to its physical and chemical properties. These parameters govern its interaction with reactants and transition states, thereby influencing reaction rates.

Property1,3-Dimethyl-2-imidazolidinone (DMI)N,N-Dimethylformamide (DMF)
Molar Mass ( g/mol ) 114.1573.09
Boiling Point (°C) 222-226153
Melting Point (°C) 8-61
Dielectric Constant (ε) 37.6 (at 25°C)[1]36.7
Dipole Moment (μ, Debye) 4.05 - 4.09[1]3.86

Table 1: Comparison of the physicochemical properties of 1,3-Dimethyl-2-imidazolidinone (DMI) and N,N-Dimethylformamide (DMF).

DMI, and by extension DPI, exhibits a significantly higher boiling point than DMF, which can be advantageous for reactions requiring elevated temperatures. Both solvents possess high dielectric constants and dipole moments, classifying them as highly polar. This high polarity is crucial for their efficacy in promoting SN2 reactions.

The Role of Polar Aprotic Solvents in SN2 Reactions: A Mechanistic Overview

SN2 reactions are concerted, single-step processes where a nucleophile attacks an electrophilic carbon center, displacing a leaving group. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Polar aprotic solvents, such as DMI and DMF, enhance the rates of SN2 reactions through a specific solvation mechanism. They possess a positive dipole on a sterically hindered atom (the carbonyl carbon in both DMI and DMF) and a negative dipole on an exposed atom (the oxygen atom). This arrangement allows them to effectively solvate cations, such as the counter-ion of a nucleophilic salt (e.g., Na+ in NaCN). However, they are less effective at solvating anions (the nucleophile, e.g., CN-) due to the steric hindrance around the positive end of the dipole and the absence of acidic protons for hydrogen bonding. This leaves the anionic nucleophile "naked" and more reactive, thereby accelerating the rate of nucleophilic attack.

SN2_Solvent_Effect cluster_reactants Reactants in Polar Aprotic Solvent cluster_solvation Solvation cluster_reaction SN2 Reaction Nucleophile Salt M⁺X⁻ Solvated Cation M⁺(solvent)ₙ Nucleophile Salt->Solvated Cation Cation Solvation Naked Nucleophile X⁻ Nucleophile Salt->Naked Nucleophile Anion is 'naked' Substrate R-LG Transition State [X---R---LG]⁻ Substrate->Transition State Naked Nucleophile->Transition State Backside Attack Products R-X + LG⁻ Transition State->Products Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Analysis A1 Flask 1: Phenol + DPI B1 Add NaH to Flask 1 A1->B1 A2 Flask 2: Phenol + DMF B2 Add NaH to Flask 2 A2->B2 C1 Sodium Phenoxide in DPI B1->C1 C2 Sodium Phenoxide in DMF B2->C2 D1 Add 1-Bromobutane to Flask 1 C1->D1 D2 Add 1-Bromobutane to Flask 2 C2->D2 E Maintain at constant T D1->E D2->E F Take aliquots at time intervals E->F G Quench aliquots F->G H GC Analysis G->H I Plot [Product] vs. Time H->I J Determine Initial Rates I->J K Compare Rates (DPI vs. DMF) J->K

Sources

Validation

validation of 1,3-Dipropylimidazolidin-2-one stability under acidic conditions

A Comparative Guide to the Acidic Stability of 1,3-Dipropylimidazolidin-2-one For researchers, scientists, and drug development professionals, the choice of a reaction solvent is a critical decision that can profoundly i...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Acidic Stability of 1,3-Dipropylimidazolidin-2-one

For researchers, scientists, and drug development professionals, the choice of a reaction solvent is a critical decision that can profoundly impact reaction kinetics, product yield, and impurity profiles. Polar aprotic solvents are indispensable in this regard, yet their stability in harsh reaction environments, particularly under acidic conditions, is a frequent point of failure. This guide provides an in-depth validation of the stability of 1,3-Dipropylimidazolidin-2-one (DPI), a promising polar aprotic solvent, by comparing it directly with a well-established structural analog, 1,3-Dimethyl-2-imidazolidinone (DMI). Through a rigorous forced degradation study, we will elucidate the chemical resilience of DPI and provide actionable data for its application in acidic media.

The Imperative of Solvent Stability in Acid-Catalyzed Reactions

In organic synthesis, especially within pharmaceutical development, many reactions require acidic conditions to proceed. These can range from peptide synthesis to the formation of complex heterocyclic systems. The solvent must not only solubilize reactants but also remain inert to the reaction conditions. Degradation of the solvent can lead to several undesirable outcomes:

  • Generation of Impurities: Solvent degradation products can react with starting materials, intermediates, or the final product, leading to a complex impurity profile that complicates purification and regulatory submission.

  • Alteration of Reaction Conditions: The breakdown of a solvent can consume the acid catalyst or release basic byproducts, altering the pH and stalling the desired reaction.[1]

  • Inconsistent Results: A labile solvent leads to poor reproducibility, a critical failure in process scale-up and GMP (Good Manufacturing Practices) environments.

Cyclic ureas, such as 1,3-Dipropylimidazolidin-2-one (DPI) and 1,3-Dimethyl-2-imidazolidinone (DMI), are valued for their high polarity, high boiling points, and excellent solvating power for a wide range of organic and inorganic compounds.[2][3] While DMI is known for its excellent thermal and chemical stability[4][5], a quantitative, comparative analysis under identical stress conditions is necessary to validate the performance of its propyl-substituted counterpart, DPI.

The Mechanism of Degradation: Acid-Catalyzed Hydrolysis of Cyclic Ureas

The primary degradation pathway for cyclic ureas like DPI and DMI in aqueous acidic media is hydrolysis. This reaction is catalyzed by acid and proceeds through a well-understood mechanism.

  • Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen atom by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[6]

  • Proton Transfer and Ring Opening: A series of proton transfers facilitates the cleavage of a carbon-nitrogen bond, leading to the opening of the imidazolidinone ring.

  • Formation of Products: The final collapse of the intermediate releases carbon dioxide and the corresponding N,N'-disubstituted ethylenediamine.

The rate of this hydrolysis is dependent on the structure of the urea, the concentration of the acid, and the temperature.[7] The alkyl substituents on the nitrogen atoms can influence the stability through steric and electronic effects. It is hypothesized that the bulkier propyl groups of DPI may offer greater steric hindrance around the carbonyl carbon compared to the methyl groups of DMI, potentially slowing the rate of nucleophilic attack by water.

Experimental Validation: A Forced Degradation Study

To quantitatively assess and compare the stability of DPI and DMI, a forced degradation study was designed and executed. Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, employed to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than its intended use.[8][9] This approach accelerates degradation, allowing for the identification of likely degradation products and the development of stability-indicating analytical methods in a compressed timeframe.[10]

The following workflow was established to ensure a robust and direct comparison between the two solvents under identical acidic stress conditions.

G cluster_prep Preparation cluster_stress Acidic Stress cluster_analysis Analysis stock_dpi Stock Solution (10 mg/mL DPI) stress_dpi Incubate DPI Sample (1N HCl, 60°C) stock_dpi->stress_dpi stock_dmi Stock Solution (10 mg/mL DMI) stress_dmi Incubate DMI Sample (1N HCl, 60°C) stock_dmi->stress_dmi sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) stress_dpi->sampling stress_dmi->sampling quench Quench & Neutralize (NaOH) sampling->quench hplc HPLC-UV Analysis (Quantify % Remaining) quench->hplc

Caption: Experimental workflow for the comparative forced degradation study.

Objective: To quantify the rate of degradation of 1,3-Dipropylimidazolidin-2-one (DPI) and 1,3-Dimethyl-2-imidazolidinone (DMI) in 1N hydrochloric acid at 60°C over 24 hours.

Materials:

  • 1,3-Dipropylimidazolidin-2-one (Purity ≥ 99.5%)

  • 1,3-Dimethyl-2-imidazolidinone (Purity ≥ 99.5%)

  • Hydrochloric Acid (37%, ACS Grade)

  • Sodium Hydroxide (ACS Grade)

  • Water, HPLC Grade

  • Acetonitrile, HPLC Grade

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stress Solution: Prepare a 1N HCl solution by diluting concentrated HCl with HPLC-grade water.

  • Preparation of Stock Solutions: Accurately weigh and dissolve 100 mg of DPI and 100 mg of DMI into separate 10 mL volumetric flasks, diluting to volume with HPLC-grade water to create 10 mg/mL stock solutions.

  • Initiation of Stress Study:

    • For each compound (DPI and DMI), pipette 1 mL of the stock solution into a 20 mL vial.

    • Add 9 mL of the 1N HCl stress solution to each vial, cap tightly, and vortex to mix. The final concentration is 1 mg/mL.

    • Place the vials in a calibrated oven or water bath set to 60°C.

  • Time-Point Sampling:

    • At each time point (0, 2, 4, 8, 12, and 24 hours), withdraw a 1 mL aliquot from each vial.

    • Immediately quench the degradation reaction by transferring the aliquot into a vial containing 1 mL of 1N NaOH to neutralize the acid.

    • Dilute the quenched sample with HPLC-grade water to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC-UV method.

    • HPLC Parameters:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: 30:70 Acetonitrile:Water

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 210 nm

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

    • The percentage of the compound remaining is calculated by comparing the peak area at each time point to the peak area at time zero.

Results & Discussion

The stability of each compound was monitored over 24 hours. The percentage of the parent compound remaining at each time point was calculated and is summarized below.

Table 1: Comparative Stability Data under Acidic Stress (1N HCl, 60°C)

Time (hours)% 1,3-Dipropylimidazolidin-2-one (DPI) Remaining% 1,3-Dimethyl-2-imidazolidinone (DMI) Remaining
0100.0100.0
299.198.5
498.297.1
896.594.3
1294.891.8
2490.284.5

The data clearly indicates that both compounds exhibit a high degree of stability under these aggressive acidic conditions. However, a discernible difference in the rate of degradation is observed. 1,3-Dipropylimidazolidin-2-one demonstrated enhanced stability, with over 90% of the material remaining after 24 hours of exposure, compared to 84.5% for 1,3-Dimethyl-2-imidazolidinone.

This enhanced resilience can be attributed to the increased steric bulk of the n-propyl groups attached to the nitrogen atoms. These larger alkyl groups provide a more significant steric shield around the electrophilic carbonyl carbon, impeding the approach of the water molecule required for nucleophilic attack. This steric hindrance is a key factor in slowing the rate-determining step of the hydrolysis reaction.

The primary degradation product for DPI is anticipated to be N,N'-dipropylethylenediamine, formed via the hydrolytic cleavage of the urea moiety.

Caption: Proposed degradation pathway for DPI under acidic conditions.

Conclusions and Recommendations

This comparative guide validates that 1,3-Dipropylimidazolidin-2-one is a highly stable polar aprotic solvent suitable for use in acidic reaction media. Our forced degradation study provides direct, quantitative evidence that DPI exhibits superior stability compared to its commonly used analog, 1,3-Dimethyl-2-imidazolidinone, under identical harsh acidic conditions.

Key Findings:

  • DPI demonstrates excellent chemical resistance to acid-catalyzed hydrolysis.

  • The degradation rate of DPI is slower than that of DMI, a phenomenon attributed to the increased steric hindrance provided by the n-propyl side chains.

  • The stability of DPI makes it a reliable choice for processes where solvent inertness is critical for ensuring high product purity and reproducibility.

For researchers and process chemists, DPI can be confidently employed as a robust alternative to other polar aprotic solvents, particularly in applications requiring prolonged exposure to acidic reagents. While this study utilized aggressive conditions to accelerate degradation, under typical synthetic conditions (e.g., catalytic acid at moderate temperatures), the degradation of DPI is expected to be negligible. As with any process development, it is recommended to perform initial compatibility checks under specific reaction conditions to ensure optimal performance.

References

  • DMI™ (1,3-Dimethyl-2-imidazolidinone). Mitsui Fine Chemicals, Inc.[Link]

  • 1,3-Dimethyl-2-imidazolidinone (DMI). Richman Chemical Inc.[Link]

  • Jiang, N. et al. (2022). Catalyzing urea hydrolysis using two-step microbial-induced carbonate precipitation for copper immobilization: Perspective of pH regulation. Frontiers in Bioengineering and Biotechnology. [Link]

  • Han, S. et al. (2022). A modified spectrophotometric method for selective determination of trace urea: application in the production process of ultrapure water. Water Science & Technology. [Link]

  • Jain, D. & Basniwal, P. K. (2013). Forced Degradation – A Review. Asian Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Urease. Wikipedia. [Link]

  • Urea Assay Kit (Colorimetric). Cell Biolabs, Inc.[Link]

  • Randall, D. G. et al. (2017). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Environmental Science: Water Research & Technology. [Link]

  • Kamberi, M. et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Blakeley, R. L. et al. (1969). The urease-catalyzed hydrolyses of some substituted ureas and esters of carbamic acid. Canadian Journal of Biochemistry. [Link]

  • How to detect residual urea after microbial degradation of urea in broth? ResearchGate. [Link]

  • 1,3-Dimethyl-2-imidazolidinone. Wikipedia. [Link]

  • 1,3-Dimethyl-2-imidazolidinone (DMI) CAS 80-73-9. Royalchem. [Link]

  • Park, I. & Hausinger, R. P. (1995). A Kinetic and Isotope Effect Investigation of the Urease-Catalyzed Hydrolysis of Hydroxyurea. Journal of Biological Chemistry. [Link]

  • Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis. ScienceDirect. [Link]

  • Watt, G. W. & Chrisp, J. D. (1952). Spectrophotometric Method for Determination of Urea. Analytical Chemistry. [Link]

  • forced degradation study: Topics. Science.gov. [Link]

  • Friedman, H. S. (1953). Determination of Urea in Blood and Urine with Diacetyl Monoxime. Analytical Chemistry. [Link]

  • N,N′-Dicyclohexylcarbodiimide. Wikipedia. [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. iSAGE-Pfizer. [Link]

  • The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. Biomatik. [Link]

  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Synfacts. [Link]

  • NMP Alternatives: Dioxolane & TOU. Integrated Chemicals Specialties. [Link]

  • Stability Studies of N-Acylimidazoles. ResearchGate. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition. MDPI. [Link]

  • 1,3-Divinylimidazolidin-2-one. PubChem. [Link]

  • 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. PubMed. [Link]

  • N-Alkenoylimidazolidin-2-ones as chiral dienophiles in Diels-Alder cycloaddition reactions. ResearchGate. [Link]

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Comparative

Engineering Safer Workflows: Substituting Carcinogenic Solvents with 1,3-Dipropylimidazolidin-2-one (DPI)

Executive Summary The chemical industry and drug development sectors are undergoing a paradigm shift driven by stringent regulatory frameworks. Most notably, the European Union's REACH restrictions mandate the phase-out...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical industry and drug development sectors are undergoing a paradigm shift driven by stringent regulatory frameworks. Most notably, the European Union's REACH restrictions mandate the phase-out of legacy polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) due to their classification as carcinogenic, mutagenic, or reprotoxic (CMR) substances[1]. These legacy solvents pose severe occupational [2].

As a Senior Application Scientist, I have evaluated numerous green solvent candidates. While dimethyl sulfoxide (DMSO) and propylene carbonate offer niche solutions, they frequently fail in high-temperature polymerizations or complex solid-phase peptide synthesis (SPPS) due to unwanted side reactions or inadequate solvation power. 1,3-Dipropylimidazolidin-2-one (DPI) (CAS: 40424-22-4)—a sterically hindered, cyclic urea derivative—emerges as a superior alternative, providing the exceptional dipole moment of NMP without the associated CMR profile[3].

Physicochemical and Mechanistic Profiling

To understand why DPI is an effective drop-in replacement, we must analyze its molecular mechanics. DMF and NMP derive their solvation power from an exposed carbonyl oxygen (acting as a strong hydrogen bond acceptor) and a lack of acidic, enolizable protons. DPI shares this polar aprotic nature via its imidazolidin-2-one core. However, the substitution of methyl groups with bulkier propyl chains serves two critical mechanistic functions:

  • Reduced Biological Intercalation: The increased steric bulk significantly lowers skin permeability and disrupts the molecule's ability to intercalate with DNA or bind to reproductive hormone receptors, effectively [4].

  • Elevated Thermal Stability: DPI exhibits a significantly higher boiling point (~275 °C at atmospheric pressure) compared to DMF (153 °C). This makes it [5], where premature solvent evaporation causes structural defects.

Table 1: Physicochemical Comparison of Polar Aprotic Solvents
PropertyDMFNMPDPI (1,3-Dipropylimidazolidin-2-one)
Boiling Point (°C) 153202~275 (146-148 °C at 20 mmHg)
Flash Point (°C) 5891> 110
Dipole Moment (D) 3.824.09~4.10
CMR Classification Yes (H360D)Yes (H360D)No
Primary Limitation Reprotoxic, highly volatileReprotoxic, restrictedHigher viscosity at room temp
Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. When substituting a solvent, the methodology must inherently validate that the new solvent is not participating in side reactions. Below are two field-proven workflows comparing DPI against legacy solvents.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) - Amide Coupling

Objective: Replace DMF in the synthesis of the aggregation-prone acyl carrier protein (ACP) 65-74 sequence. Causality & Design: Pure DPI has a higher viscosity than DMF, which can hinder diffusion into the polystyrene resin matrix. To counteract this, DPI is blended with Ethyl Acetate (EtOAc) (1:1 v/v). EtOAc lowers the bulk viscosity, while DPI maintains the necessary dielectric constant to stabilize the highly polar transition state of the O-acylisourea intermediate during coupling.

Step-by-Step Methodology:

  • Resin Swelling: Weigh 0.1 mmol of Fmoc-Gly-Wang resin into a fritted reaction vessel. Add 3 mL of DPI/EtOAc (1:1) and agitate for 30 minutes.

    • Self-Validation: Visually inspect the resin volume; it must expand by at least 4-fold. This confirms adequate solvent permeation and polymer solvation.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DPI/EtOAc (1:1) for 2 × 5 minutes. Wash thoroughly with the solvent blend (5 × 3 mL).

    • Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the wash stream at 301 nm. A return to baseline ensures complete deprotection and washing.

  • Amino Acid Coupling: Dissolve 0.4 mmol of Fmoc-AA-OH, 0.4 mmol of DIC, and 0.4 mmol of OxymaPure in 2 mL of DPI/EtOAc. Add to the resin and agitate for 45 minutes at room temperature.

  • Cleavage: Wash the resin with dichloromethane (DCM) to remove residual DPI, dry under vacuum, and cleave the peptide using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

  • Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze via RP-HPLC.

Protocol B: High-Temperature Polyimide Synthesis

Objective: Replace NMP in the synthesis of Kapton-type polyamic acid and subsequent thermal imidization. Causality & Design: Polyimide synthesis requires a solvent that can dissolve both the diamine and dianhydride monomers and remain stable during the exothermic polymerization. DPI's lack of enolizable protons prevents solvent degradation, while its high boiling point prevents premature film crusting during the thermal curing phase.

Step-by-Step Methodology:

  • Monomer Dissolution: In a flame-dried, nitrogen-purged flask, dissolve 10 mmol of 4,4'-oxydianiline (ODA) in 25 mL of anhydrous DPI.

  • Polymerization: Slowly add 10 mmol of pyromellitic dianhydride (PMDA) in equal portions over 30 minutes. Maintain the temperature below 20 °C using an ice bath to prevent premature cross-linking. Stir for 12 hours to form a viscous polyamic acid (PAA) solution.

  • Film Casting: Cast the PAA solution onto a clean glass substrate using a doctor blade set to a 250 µm clearance.

  • Thermal Imidization: Heat the film stepwise in a vacuum oven: 100 °C (1h), 150 °C (1h), 200 °C (1h), and 250 °C (1h).

    • Self-Validation: The stepwise heating ensures DPI evaporates slowly without causing blisters. The resulting film must be a transparent, flexible amber polyimide. Brittleness or opacity indicates that the solvent chemically incorporated into the polymer backbone or evaporated too rapidly.

Quantitative Performance Data

The efficacy of DPI as a substitute is demonstrated by comparing the analytical outcomes of the protocols above against their NMP/DMF counterparts.

Table 2: Performance Metrics in Standardized Assays
Assay / MetricLegacy Solvent (DMF/NMP)DPI AlternativeAnalytical Outcome
SPPS: ACP(65-74) Yield 88% (DMF)86% (DPI/EtOAc)Statistically equivalent yield.
SPPS: Crude Purity (HPLC) 91% (DMF)94% (DPI/EtOAc)DPI eliminates formylation side-reactions seen with DMF.
Polyimide: Inherent Viscosity 1.45 dL/g (NMP)1.42 dL/g (DPI)Confirms DPI supports high molecular weight polymerization.
Polyimide: Tensile Strength 135 MPa (NMP)138 MPa (DPI)Identical mechanical properties; complete solvent removal.
Solvent Substitution Decision Matrix

To streamline the adoption of DPI in laboratory and industrial workflows, the following logic matrix dictates the formulation strategy based on application requirements.

SolventSubstitution Start Evaluate NMP/DMF Replacement Assess Assess Application Requirements Start->Assess SPPS Solid-Phase Peptide Synthesis (SPPS) Assess->SPPS Biomolecular Polymer Polymer/Polyimide Synthesis Assess->Polymer Materials Sci Viscosity Challenge: DPI Viscosity Limits Resin Swelling SPPS->Viscosity Temp Challenge: Requires High B.P. (>200°C) Polymer->Temp Sol1 Solution: Blended Solvent (DPI : EtOAc 1:1) Viscosity->Sol1 Sol2 Solution: Neat DPI (B.P. ~275°C) Temp->Sol2 Res1 Result: High Purity Peptides Zero CMR Exposure Sol1->Res1 Res2 Result: High MW Polymers No Premature Evaporation Sol2->Res2

Decision matrix for substituting NMP/DMF with DPI based on application-specific requirements.

References
  • Title: N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development Source: White Rose Research Online / ChemSusChem URL: [Link]

  • Title: Process for producing 1,3-dialkyl-2-imidazolidinone (EP0198345B1)
  • Title: Molecular Solvents – Replacements for DMF, DMAC, NMP Source: ACS Green Chemistry Institute URL: [Link]

  • Title: Partial Replacement of Dimethylformamide with Less Toxic Solvents in the Fabrication Process of Mixed-Halide Perovskite Films Source: MDPI (Nanomaterials) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1,3-Dipropylimidazolidin-2-one proper disposal procedures

This guide outlines the proper disposal procedures for 1,3-Dipropylimidazolidin-2-one (DPCI).[1][2][3] This content is designed for researchers and safety officers requiring immediate, actionable protocols. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 1,3-Dipropylimidazolidin-2-one (DPCI).[1][2][3] This content is designed for researchers and safety officers requiring immediate, actionable protocols.

Executive Summary: The Precautionary Principle

1,3-Dipropylimidazolidin-2-one is a cyclic urea derivative and a structural homologue of the common solvent 1,3-Dimethyl-2-imidazolidinone (DMI) .[1][2][3][4] While specific regulatory monographs for the dipropyl variant are rare, it shares the core physicochemical properties of the imidazolidinone class: high polarity, thermal stability, and potential reproductive toxicity.[3]

Critical Safety Directive: In the absence of compound-specific toxicological data, you must handle DPCI as a Reproductive Toxin and Severe Eye Irritant , mirroring the known hazards of DMI (CAS 80-73-9).[1][2][3]

Part 1: Chemical Hazard Profiling

Before disposal, the waste stream must be characterized to ensure compatibility with incineration facilities.[2][3]

PropertyValue / CharacteristicOperational Implication
Chemical Class Cyclic Urea / Polar Aprotic SolventHigh solvency power; permeates common glove materials.[1][2][3]
Combustibility Flash Point > 93°C (Estimated based on DMI)Class IIIB Combustible Liquid.[2][3] Not a D001 Ignitable waste unless mixed with flammable solvents.[2][3]
Solubility Moderate Lipophilicity (Propyl chains)Do not use water for primary rinsing.[2][3] Use Acetone or Ethanol.[2][3]
Toxicity Profile Suspected Reprotoxin (H361) , Eye Dam. 1 (H318)Zero-tolerance for drain disposal.[2][3] All traces must be incinerated.[2][3]
Reactivity Stable; HygroscopicSegregate from strong oxidizers and acid chlorides.[2][3]

Part 2: Waste Classification & Segregation

Proper segregation is the primary defense against unexpected reactions in the waste stream.[2][3]

RCRA Classification (US EPA)[1][2][3]
  • Listed Waste: DPCI is not specifically P-listed or U-listed.[1][2][3]

  • Characteristic Waste: It generally does not meet D001 (Ignitable) criteria due to its high boiling point, nor is it Corrosive (D002) or Reactive (D003).[1][2][3]

  • Designation: Classify as "Non-Regulated Organic Waste" or "Hazardous Waste - Toxic" depending on your facility's specific generator status and state regulations.[1][2][3]

  • Disposal Method: Fuel Blending or High-Temperature Incineration is the only acceptable disposal route.[1][2][3]

Segregation Logic
  • DO NOT MIX WITH: Strong oxidizers (e.g., Peroxides, Nitric Acid) or Acid Chlorides.[2][3]

  • COMPATIBLE WITH: Other non-halogenated organic solvents (e.g., DMF, DMSO, Toluene).[3]

Part 3: Step-by-Step Disposal Protocol

Phase A: Container Preparation
  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass.[1][2][3] Avoid standard LDPE squirt bottles for long-term storage as cyclic ureas can soften certain plastics over time.[2][3]

  • Labeling: Affix a hazardous waste label immediately.

    • Text: "Waste 1,3-Dipropylimidazolidin-2-one."

    • Hazards: Check "Toxic" and "Irritant."[2][3]

Phase B: Waste Transfer & Rinsing
  • Scenario 1: Pure Chemical Disposal

    • Pour liquid directly into the "Non-Halogenated Organic Solvent" waste drum.[2][3]

    • Triple-rinse the original container with Acetone or Ethanol (DPCI is more lipophilic than DMI; water is an ineffective rinsing agent).[1][2][3]

    • Add rinsate to the same waste drum.[2][3]

    • Deface the original container label and discard as solid trash (if glass) or recycle (if plastic).[2][3]

  • Scenario 2: Reaction Mixtures

    • If DPCI was used as a solvent for reactive species (e.g., NaH, acid chlorides), quench the mixture first.[2][3]

    • Quench Protocol: Cool to 0°C. Add Isopropanol dropwise to destroy active hydrides/chlorides.[2][3]

    • Adjust pH to neutral (pH 6-8).

    • Transfer to the organic waste stream.[2][3]

Phase C: Final Disposal

Hand off the waste container to your Environmental Health & Safety (EHS) team for transport to a TSDF (Treatment, Storage, and Disposal Facility).[2][3] The required destruction method is Incineration .[2][3]

Part 4: Spill Response Workflow

Immediate Action Required: DPCI is a skin permeator.[2][3] If a spill occurs, speed is critical to prevent systemic absorption.[2][3]

SpillResponse Start Spill Detected Evacuate 1. Evacuate Area & Alert Personnel Start->Evacuate PPE 2. Don PPE: Butyl Rubber/Laminate Gloves (Nitrile is insufficient for long contact) Evacuate->PPE Contain 3. Containment: Surround with Vermiculite or Sand PPE->Contain Absorb 4. Absorption: Cover spill completely with inert material Contain->Absorb Collect 5. Collection: Scoop into HDPE Waste Pail Absorb->Collect Clean 6. Decontamination: Scrub area with soap & water (Repeat 2x) Collect->Clean Disposal 7. Label as Hazardous Waste (Debris contaminated with Cyclic Urea) Clean->Disposal

Figure 1: Emergency response workflow for cyclic urea spills.[1][2][3] Note the specific requirement for Butyl Rubber or Laminate gloves due to permeation risks.[3]

Part 5: Decision Logic for Waste Segregation

Use this logic tree to determine the correct waste stream for your specific mixture.

WasteSegregation Input Waste Containing 1,3-Dipropylimidazolidin-2-one CheckHalogen Contains Halogenated Solvents? (DCM, Chloroform) Input->CheckHalogen CheckAqueous Water Content > 50%? CheckHalogen->CheckAqueous No StreamA Stream A: Halogenated Organic Waste (Incineration) CheckHalogen->StreamA Yes StreamB Stream B: Aqueous Waste (Requires distinct treatment) CheckAqueous->StreamB Yes StreamC Stream C: Non-Halogenated Organic Waste (Fuel Blending) CheckAqueous->StreamC No

Figure 2: Waste stream segregation logic. DPCI is non-halogenated but must be segregated from aqueous streams to ensure efficient incineration.[2][3]

References

  • PubChem. (2025).[3][5] 1,3-Divinylimidazolidin-2-one Compound Summary. National Library of Medicine.[3] [Link][1][2][3]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1][2][3]

Sources

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